molecular formula C9H6BrNO B152722 7-Bromoquinolin-2(1H)-one CAS No. 99465-10-8

7-Bromoquinolin-2(1H)-one

Cat. No.: B152722
CAS No.: 99465-10-8
M. Wt: 224.05 g/mol
InChI Key: QOFKBVYWLUKWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFKBVYWLUKWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557557
Record name 7-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99465-10-8
Record name 7-Bromoquinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99465-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Bromoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis mechanisms for 7-Bromoquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This guide details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support the practical application of these methods in a laboratory setting.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged structures in drug discovery, exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 7-position of the quinoline ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the development of diverse compound libraries for screening and lead optimization.[1] This guide focuses on the most viable and documented methods for the synthesis of this compound.

Primary Synthetic Strategies

Two principal retrosynthetic pathways are considered for the synthesis of this compound:

  • Knorr Quinoline Synthesis: A direct approach involving the acid-catalyzed cyclization of a β-ketoanilide derived from 3-bromoaniline. This method is often preferred for its convergent nature and control over the substitution pattern.

  • Electrophilic Bromination: A sequential approach where the parent quinolin-2(1H)-one is first synthesized and subsequently brominated. The challenge in this method lies in controlling the regioselectivity of the bromination reaction.

Strategy 1: Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a robust and widely used method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from β-ketoanilides.[2][3] The overall reaction involves two main stages: the formation of the β-ketoanilide intermediate and its subsequent intramolecular cyclization.

Mechanism and Workflow

The synthesis of a 4-substituted this compound, such as 7-bromo-4-methylquinolin-2(1H)-one, via the Knorr synthesis begins with the condensation of 3-bromoaniline with a β-ketoester, in this case, ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinolinone ring.

Knorr_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Start 3-Bromoaniline + Ethyl Acetoacetate Intermediate Ethyl 3-(3-bromophenylamino)but-2-enoate (β-Ketoanilide Intermediate) Start->Intermediate Heat Cyclization Intramolecular Cyclization Intermediate->Cyclization Strong Acid (e.g., PPA, H₂SO₄) Product 7-Bromo-4-methylquinolin-2(1H)-one Cyclization->Product

Figure 1: General workflow for the Knorr synthesis of 7-Bromo-4-methylquinolin-2(1H)-one.

The detailed mechanism for the acid-catalyzed cyclization is illustrated below. The reaction is initiated by protonation of the carbonyl group of the β-ketoanilide, which activates the molecule for intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent dehydration and tautomerization yield the stable quinolin-2(1H)-one product.

Knorr_Mechanism cluster_mechanism Knorr Cyclization Mechanism Intermediate β-Ketoanilide Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate + H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Substitution Dehydrated_Intermediate Cationic Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H₂O Product_Enol 2-Hydroxyquinoline (Enol form) Dehydrated_Intermediate->Product_Enol - H⁺ Final_Product Quinolin-2(1H)-one (Keto form) Product_Enol->Final_Product Tautomerization

Figure 2: Mechanism of the acid-catalyzed Knorr cyclization.
Experimental Protocol: Knorr Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of substituted quinolin-2(1H)-ones, such as 6-bromo-4-methylquinolin-2(1H)-one.[4]

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)

  • In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the mixture at 110-120 °C for 1-2 hours, with removal of the water and ethanol formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step without further purification.

Step 2: Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one

  • Preheat a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C in a separate flask.

  • Slowly add the crude ethyl 3-(3-bromophenylamino)but-2-enoate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 15-30 minutes. The product should precipitate from the hot solution.

  • Cool the reaction mixture to below 100 °C and dilute with an equal volume of hexane to facilitate filtration.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol.

  • Dry the solid to obtain 7-Bromo-4-methylquinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

An alternative to thermal cyclization in a high-boiling solvent is the use of a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at a lower temperature.[4][5]

Alternative Cyclization using Polyphosphoric Acid (PPA):

  • Add the crude ethyl 3-(3-bromophenylamino)but-2-enoate to polyphosphoric acid (5-10 times the weight of the enoate).

  • Heat the mixture to 100-140 °C with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Quantitative Data

While specific yield data for 7-Bromo-4-methylquinolin-2(1H)-one is not extensively reported, yields for analogous Knorr syntheses of bromoquinolinones are typically in the moderate to good range.

Reactant 1Reactant 2Cyclization MethodProductReported YieldReference
4-BromoanilineEthyl acetoacetateH₂SO₄6-Bromo-4-methylquinolin-2(1H)-oneNot specified[4]
4-Bromoanilinetert-Butyl acetoacetatePPA6-Bromo-4-methylquinolin-2(1H)-one84% (anilide formation)[4]

Strategy 2: Electrophilic Bromination of Quinolin-2(1H)-one

This strategy involves the synthesis of the parent quinolin-2(1H)-one, followed by direct bromination. The success of this route is highly dependent on the regioselectivity of the bromination step.

Mechanism and Workflow

The workflow for this approach involves two distinct synthetic operations.

Bromination_Workflow cluster_synthesis Step 1: Synthesis of Quinolin-2(1H)-one cluster_bromination Step 2: Bromination Start Aniline derivative QO Quinolin-2(1H)-one Start->QO Various Methods Bromination Electrophilic Bromination QO->Bromination Brominating Agent Product This compound + Other Isomers Bromination->Product

Figure 3: General workflow for the synthesis of this compound via bromination.

The quinolin-2(1H)-one ring system is activated towards electrophilic aromatic substitution. The directing effects of the carbonyl group and the fused benzene ring influence the position of bromination. The carbonyl group is deactivating and meta-directing with respect to the pyridine ring, while the fused benzene ring is activated. Bromination of quinolin-4(1H)-ones has been shown to occur at various positions depending on the substituents present.[6] For quinolin-2(1H)-one, bromination can potentially occur at positions 3, 6, and 8, in addition to the desired 7-position. Achieving high selectivity for the 7-position can be challenging and may result in a mixture of isomers requiring separation.

Experimental Protocol: Bromination of Quinolin-2(1H)-one

Note: A specific, high-yield protocol for the selective synthesis of this compound via direct bromination is not well-documented in the reviewed literature. The following is a general procedure for the bromination of quinolone systems.

  • Dissolve quinolin-2(1H)-one (1.0 eq) in a suitable solvent, such as acetic acid or chloroform.

  • Slowly add the brominating agent (e.g., molecular bromine or N-bromosuccinimide (NBS), 1.0-1.2 eq) to the solution at room temperature or below, while protecting from light.

  • Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product and separate isomers using column chromatography.

Quantitative Data

Data on the regioselectivity and yield of the direct bromination of unsubstituted quinolin-2(1H)-one to produce the 7-bromo isomer is sparse. The bromination of substituted quinolin-4(1H)-ones has been studied, with the position of bromination being highly dependent on the existing substituents.[6] For example, bromination of 3-substituted 2-methylquinolin-4(1H)-ones can occur at the C6 position or on the methyl group at C2.[6]

SubstrateBrominating AgentProduct(s)Reported YieldReference
3-Substituted 2-methylquinolin-4(1H)-onesBr₂ or NBSC6-bromo or C2-bromomethyl derivativesVariable[6]

Conclusion

For the synthesis of this compound, the Knorr quinoline synthesis starting from 3-bromoaniline and a suitable β-ketoester represents the most direct and likely highest-yielding approach. This method offers excellent control over the position of the bromine substituent. While direct bromination of quinolin-2(1H)-one is a chemically plausible route, it is likely to suffer from poor regioselectivity, leading to a mixture of isomers and complicating purification. Therefore, for researchers and drug development professionals requiring unambiguous synthesis of this compound, the Knorr synthesis is the recommended pathway.

References

An In-Depth Technical Guide to 7-Bromoquinolin-2(1H)-one (CAS: 99465-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-2(1H)-one is a halogenated derivative of the quinolinone heterocyclic scaffold. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. Its utility is underscored by its role in the development of targeted therapeutic agents, including kinase inhibitors. The presence of the bromine atom at the 7-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties summarized in the table below.

PropertyValueReference(s)
CAS Number 99465-10-8[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [2]
Melting Point 270-272 °C[2]
Appearance Solid
Synonyms 7-Bromo-1H-quinolin-2-one, 7-Bromo-2-hydroxyquinoline[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from a meta-substituted aniline precursor. This process includes an initial acylation reaction followed by an intramolecular cyclization. This synthetic approach has been successfully scaled up for the production of 7-bromoquinolinone.[3]

The bromine atom at the 7-position imparts significant reactivity to the molecule, making it a versatile intermediate for further chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. This chemical handle is instrumental in the synthesis of diverse libraries of compounds for biological screening.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.77s1HNH
8.09t, J = 8.6 Hz1HAr-H
8.05t, J = 1.7 Hz1HAr-H
7.84d, J = 7.8 Hz1HAr-H
7.80 – 7.73m2HAr-H
7.71 – 7.65m1HAr-H
7.54t, J = 7.9 Hz1HAr-H
7.37 – 7.32m1HAr-H
6.36d, J = 1.8 Hz1HCH

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
176.92C=O
148.72Ar-C
140.47Ar-C
135.26Ar-C
132.96Ar-C
131.91Ar-C
129.29Ar-C
129.00Ar-C
124.86Ar-C
124.72Ar-C
123.36Ar-C
118.72Ar-C
107.48Ar-C
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular formula of this compound. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

HRMS (ESI)

IonCalculated m/zFound m/z
[M+H]⁺ (for C₁₅H₁₁⁷⁹BrNO)300.0019300.0020
[M+H]⁺ (for C₁₅H₁₁⁸¹BrNO)302.0000-
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadN-H stretch (amide)
~1660StrongC=O stretch (amide, lactam)
~1600-1450Medium-StrongC=C stretch (aromatic)
~800-600Medium-StrongC-Br stretch

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of biologically active molecules. The quinolinone scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.

Intermediate in the Synthesis of Kinase Inhibitors

Literature suggests that 7-bromoquinoxalin-2(1H)-one, a structurally similar compound, is utilized in the preparation of inhibitors for Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K).[5] Given the analogous reactivity, this compound is a promising intermediate for the development of novel inhibitors targeting these and other kinase-mediated signaling pathways, which are often dysregulated in cancer and other diseases.

Precursor for Brexpiprazole Analogues

The quinolin-2(1H)-one core is a key structural feature of the atypical antipsychotic drug Brexpiprazole.[6] While Brexpiprazole itself features a 7-alkoxy substituent, this compound can serve as a starting point for the synthesis of various analogues of Brexpiprazole through functionalization at the 7-position. This allows for the exploration of how modifications at this site impact the drug's pharmacological profile.

Potential Biological Activities of Derivatives

Studies on various brominated quinoline and quinazolinone derivatives have demonstrated their potential as anticancer agents. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7][8] The bromine substituent is thought to enhance the lipophilicity of these molecules, potentially leading to improved cell membrane permeability and target engagement.[7] Furthermore, the quinolinone scaffold is known to be a versatile platform for designing specific enzyme inhibitors, including those targeting kinases involved in DNA damage repair pathways.[9]

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of structurally similar compounds. Researchers should optimize these conditions for their specific requirements.

Synthesis of this compound

This protocol is based on a two-step acylation-cyclization method.[3]

Step 1: Acylation of 3-Bromoaniline

  • To a solution of 3-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an appropriate acylating agent (e.g., cinnamoyl chloride) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a solution of the crude acylated intermediate in a high-boiling point solvent (e.g., chlorobenzene or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride or polyphosphoric acid).

  • Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to afford the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

IR Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Mass Spectrometry Sample Preparation (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

Visualizations

General Synthetic Workflow

Synthesis_Workflow Start 3-Bromoaniline Intermediate N-(3-bromophenyl)cinnamamide Start->Intermediate Acylation (Cinnamoyl Chloride, Base) Product This compound Intermediate->Product Intramolecular Cyclization (Lewis Acid, Heat)

Caption: General two-step synthesis of this compound.

Reactivity and Derivatization Pathway

Reactivity_Pathway Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Arylboronic Acid, Pd Catalyst, Base Product 7-Aryl/Heteroaryl-quinolin-2(1H)-one Derivatives Reaction->Product

Caption: Derivatization via Suzuki-Miyaura cross-coupling.

Potential Application in Kinase Inhibition

Kinase_Inhibition_Logic Compound This compound Derivative Inhibition Inhibition Compound->Inhibition Kinase Target Kinase (e.g., PI3K, TGF-β) Kinase->Inhibition Pathway Dysregulated Signaling Pathway Disease Disease State (e.g., Cancer) Pathway->Disease Block Pathway Blockade Inhibition->Block Block->Pathway interrupts Effect Therapeutic Effect Block->Effect

Caption: Logic of targeting kinase pathways with derivatives.

References

Spectroscopic Profile of 7-Bromoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra are not widely available in the public domain, this document outlines the predicted data based on the compound's structure, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the compound's functional groups and aromatic system.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)11.0 - 12.0Singlet (broad)-1H
H3~ 6.5Doublet~ 9.51H
H4~ 7.8Doublet~ 9.51H
H5~ 7.6Doublet~ 8.51H
H6~ 7.4Doublet of doublets~ 8.5, ~2.01H
H8~ 7.9Doublet~ 2.01H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C2 (C=O)~ 162
C3~ 122
C4~ 140
C4a~ 120
C5~ 129
C6~ 125
C7 (C-Br)~ 118
C8~ 132
C8a~ 138

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3000Medium (broad)
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Amide)1660 - 1640Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-N Stretch1350 - 1200Medium
C-Br Stretch650 - 550Medium-Strong

Table 4: Predicted Mass Spectrometry Data

Ionm/zComments
[M]⁺223Molecular ion containing ⁷⁹Br
[M+2]⁺225Molecular ion containing ⁸¹Br (approx. same intensity as M⁺)
[M-CO]⁺195/197Loss of carbon monoxide
[M-Br]⁺144Loss of bromine radical
[M-HBr]⁺142Loss of hydrogen bromide

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical for dissolving the sample and avoiding overlapping signals.

    • If necessary, gently warm or sonicate the sample to ensure complete dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the ATR accessory with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography (LC-MS).

    • A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).

  • Mass Analysis and Detection:

    • The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed in the molecular ion cluster.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR ATR_Prep ATR/KBr Pellet Preparation Sample->ATR_Prep For IR Dilution Dilution in Volatile Solvent Sample->Dilution For MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer ATR_Prep->IR_Spec MS_Spec Mass Spectrometer Dilution->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Couplings) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS_Spec->MS_Data Final_Structure Structural Elucidation of This compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Structural_Elucidation cluster_data Spectroscopic Data cluster_info Structural Information MS MS Data - Molecular Formula (C₉H₆BrNO) - M⁺/M+2 peaks confirm Br Molecular_Formula Molecular Formula & Presence of Bromine MS->Molecular_Formula IR IR Data - N-H stretch (~3100 cm⁻¹) - C=O stretch (~1650 cm⁻¹) - Aromatic C=C stretches Functional_Groups Key Functional Groups (Amide, Aromatic Ring) IR->Functional_Groups NMR_H ¹H NMR Data - Number of protons (6) - Aromatic & vinyl protons - N-H proton Carbon_Hydrogen_Framework Connectivity & Environment of Protons and Carbons NMR_H->Carbon_Hydrogen_Framework NMR_C ¹³C NMR Data - Number of carbons (9) - Carbonyl carbon (~162 ppm) - Aromatic carbons NMR_C->Carbon_Hydrogen_Framework Final_Structure Confirmed Structure: This compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Hydrogen_Framework->Final_Structure

Caption: Contribution of spectroscopic data to structural elucidation.

solubility of 7-Bromoquinolin-2(1H)-one in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 7-Bromoquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the solubility of this compound, a topic of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for its experimental determination. It includes detailed methodologies, data presentation templates, and a workflow diagram to assist in the systematic characterization of this compound's solubility profile.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO[1][2]. Its structure, characterized by a quinolinone core with a bromine substituent, suggests it is likely to have low aqueous solubility, a common trait for many quinoline derivatives which tend to be lipophilic[3]. The compound's melting point is reported to be in the range of 270-272°C[1]. Understanding its solubility in various common solvents is a critical first step in pre-formulation studies and for its application in biological assays.

Challenges in Quinoline Derivative Solubility

Quinoline and its derivatives are frequently investigated in drug discovery due to their diverse biological activities[4][5][6]. However, a common hurdle in their development is their poor water solubility, which can negatively impact bioavailability and hinder in vitro testing[3]. The lipophilic nature of the quinoline ring system, often compounded by hydrophobic substituents, contributes to this challenge[3]. Consequently, researchers often need to employ strategies such as using co-solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted into aqueous media for experiments[3]. This process itself can be problematic, as dilution can cause the compound to precipitate out of solution[3].

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[7][8]. This method is based on achieving a thermodynamic equilibrium between the solid compound and its dissolved state in a given solvent at a controlled temperature[8].

Detailed Experimental Protocol: Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material does not bind the compound)[3]

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure that saturation is reached[7][9].

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take 24 hours or longer, and preliminary experiments may be needed to determine the optimal equilibration time[9].

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes[3]. Alternatively, filter the supernatant through a syringe filter[3][7]. Care must be taken during this step to avoid disturbing the solid-liquid equilibrium[7].

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry[3].

  • Replicates: It is recommended to perform a minimum of three replicate determinations of solubility for each solvent and temperature condition to ensure the reliability of the results[10].

Data Presentation

The quantitative solubility data obtained from the experimental work should be organized into clear and structured tables for easy comparison. The following tables are provided as templates for presenting the results.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
MethanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
DMSOExperimental ValueExperimental Value
DichloromethaneExperimental ValueExperimental Value

Table 2: Temperature Dependence of this compound Solubility in Water

Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
25Experimental ValueExperimental Value
37Experimental ValueExperimental Value
50Experimental ValueExperimental Value

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation: Add excess this compound to a known volume of solvent B 2. Equilibration: Agitate at constant temperature (e.g., 24-48 hours) A->B C 3. Phase Separation: Centrifuge or filter to remove undissolved solid B->C D 4. Dilution: Dilute a known volume of the supernatant C->D E 5. Quantification: Analyze concentration using HPLC or UV-Vis D->E F 6. Data Analysis: Calculate solubility in mg/mL and mol/L E->F

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinolinone scaffold, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the molecular structure and conformation of this compound. Due to the limited availability of complete, publicly accessible experimental datasets for this specific molecule, this guide also includes comparative data from closely related analogs to provide a predictive understanding of its structural and spectroscopic properties.

Molecular Identity and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₆BrNO. It is also known by several synonyms, including 7-Bromo-2(1H)-quinolinone and 7-Bromo-2-hydroxyquinoline.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99465-10-8[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [1]
Appearance Off-white to light brown solid[2]
Melting Point 270-272 °C[2]
Boiling Point (Predicted) 375.4±42.0 °C[2]
pKa (Predicted) 10.91±0.70[2]

Molecular Structure and Conformation

The molecular structure of this compound consists of a bicyclic quinolinone core, which is a fusion of a benzene ring and a pyridinone ring. A bromine atom is substituted at the 7-position of this core. The presence of the lactam (cyclic amide) group in the pyridinone ring allows for tautomerism between the keto (amide) form, this compound, and the enol (iminol) form, 7-bromoquinolin-2-ol. In the solid state and in most solvents, the keto form is generally predominant.

dot

Molecular_Structure_and_Identifiers Figure 1. Molecular Structure and Identifiers of this compound struct This compound C₉H₆BrNO CAS: 99465-10-8 identifiers Identifiers SMILES: C1=CC2=C(C=C1Br)NC(=O)C=C2 InChI: InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) struct->identifiers Chemical Identifiers

Caption: Figure 1. Molecular Structure and Identifiers of this compound.

Crystallographic Data

As of the latest review of publicly available crystallographic databases, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on bond lengths, bond angles, and crystal packing are not available.

For comparative purposes, crystallographic data for a related compound, 5,7-Dibromo-2-methylquinolin-8-ol, is presented in Table 2.[3] This data can provide an approximation of the bond lengths and angles within the quinoline ring system, although substitutions at different positions will induce variations.

Table 2: Comparative Crystallographic Data for 5,7-Dibromo-2-methylquinolin-8-ol [3]

ParameterValue
Formula C₁₀H₇Br₂NO
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 22.2221(5) Å, b = 4.0479(1) Å, c = 21.7221(4) Å
β = 102.167(1)°
Volume 1910.07(7) ų

It is anticipated that the quinolinone ring system in this compound is largely planar.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the electron-withdrawing nature of the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~162
C3~6.5~122
C4~7.8~140
C4a-~117
C5~7.4~128
C6~7.2~125
C7-~118
C8~7.6~130
C8a-~138
N1-H~12.0-

Note: These are predicted values based on known substituent effects on the quinolinone scaffold and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~1660C=O stretch (lactam)
~1600, ~1480Aromatic C=C stretch
~1200C-N stretch
~800-600C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected [M]+• and [M+2]+• peaks would be at m/z 223 and 225, respectively.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general synthetic approach can be inferred from established methods for the synthesis of quinolinone derivatives.

dot

Experimental_Workflow Figure 2. Generalized Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 3-bromoaniline derivative) reaction Cyclization Reaction start->reaction workup Work-up and Purification (e.g., Recrystallization, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight Confirmation xrd X-ray Crystallography (if single crystals obtained) product->xrd Solid-State Structure

Caption: Figure 2. Generalized Experimental Workflow for Synthesis and Characterization.

General Synthesis Protocol (Hypothetical)

A plausible synthetic route to this compound involves the cyclization of a suitably substituted aniline derivative. One common method is the Conrad-Limpach reaction or a modification thereof.

  • Reaction Setup: A substituted 3-bromoaniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions.

  • Cyclization: The intermediate is then cyclized at high temperature, often in a high-boiling solvent, to form the quinolinone ring.

  • Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Characterization Methods
  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

This compound is a key building block in synthetic organic and medicinal chemistry. While a complete, publicly available experimental dataset for its molecular structure and conformation is currently lacking, this guide provides a comprehensive overview of its known properties and predicted spectroscopic features based on the analysis of related compounds. Further experimental work, particularly single-crystal X-ray diffraction, is required to definitively determine its solid-state structure and provide precise data on its molecular geometry. The information and generalized protocols presented herein serve as a valuable resource for researchers working with this and related quinolinone derivatives.

References

7-Bromoquinolin-2(1H)-one: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-2(1H)-one is a heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. As a derivative of quinolin-2(1H)-one, it belongs to a class of compounds known as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the historical and current role of this compound in drug discovery and development. While direct biological activity data for the parent compound is limited in publicly available literature, its significance is underscored by its role as a key precursor to a range of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.06 g/mol [2]
CAS Number 99465-10-8[2]
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like DMSO and DMF
LogP Not reported

Synthesis of this compound

Experimental Protocol: A General Synthetic Approach

The following is a generalized, multi-step synthetic protocol that can be adapted for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of a Substituted Cinnamanilide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline in a suitable solvent such as toluene.

  • Acylation: Add cinnamoyl chloride dropwise to the solution at room temperature. An organic base like pyridine can be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(3-bromophenyl)cinnamamide.

Step 2: Cyclization to form this compound

  • Reaction Setup: The crude N-(3-bromophenyl)cinnamamide is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid.[4]

  • Cyclization: The mixture is heated to induce intramolecular cyclization. The reaction temperature and time will depend on the specific acid catalyst used.

  • Reaction Monitoring: The progress of the cyclization can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Cinnamanilide Formation cluster_1 Step 2: Cyclization 3-Bromoaniline 3-Bromoaniline Acylation Acylation (Pyridine, Toluene) 3-Bromoaniline->Acylation Cinnamoyl_chloride Cinnamoyl chloride Cinnamoyl_chloride->Acylation N_3_bromophenyl_cinnamamide N-(3-bromophenyl)cinnamamide Acylation->N_3_bromophenyl_cinnamamide Cyclization Intramolecular Cyclization (e.g., PPA, heat) N_3_bromophenyl_cinnamamide->Cyclization 7_Bromoquinolin_2_1H_one This compound Cyclization->7_Bromoquinolin_2_1H_one

Caption: Proposed synthetic pathway for this compound.

Role in Drug Discovery and Development

The quinolin-2-one scaffold is a cornerstone in modern drug discovery, with numerous derivatives having been developed as therapeutic agents.[1] The discovery of nalidixic acid in the 1960s, a quinolone antibacterial, marked the beginning of extensive research into this class of compounds.[5][6]

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The bromine atom at the 7-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7] This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A prime example of the importance of the 7-substituted quinolin-2-one scaffold is in the development of the atypical antipsychotic drug, Brexpiprazole . 7-Hydroxyquinolin-2(1H)-one, a closely related derivative, is a key intermediate in the synthesis of Brexpiprazole.[8] The synthetic strategies often involve the alkylation of the 7-hydroxyl group, a transformation that highlights the utility of having a functionalizable handle at this position. While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of such analogs through nucleophilic substitution or cross-coupling reactions.

Logical Workflow for Drug Discovery

G Start This compound (Core Scaffold) CrossCoupling Functionalization at C7 (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling Library Library of 7-Substituted Quinolinone Derivatives CrossCoupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Drug discovery workflow utilizing this compound.

Biological Activities of Quinolin-2-one Derivatives

While specific biological activity data for this compound is scarce, the broader class of quinolin-2-one derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects. The nature and position of substituents on the quinolinone ring play a crucial role in determining the biological activity.

Anticancer Activity

Numerous quinolin-2-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[9] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against various cancer cell lines.[9]

Antimicrobial Activity

The quinolone and quinolinone cores are well-established pharmacophores in the development of antibacterial agents.[1] Derivatives of this compound could potentially exhibit antimicrobial activity, and the bromine atom could be a key feature for interaction with biological targets or for further derivatization to enhance potency.

Other Therapeutic Areas

Derivatives of the quinolin-2-one scaffold have also been investigated for their potential as anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[1]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Although its own biological profile is not extensively documented, its true significance lies in its role as a key intermediate for the synthesis of a diverse array of more complex molecules. The presence of a readily functionalizable bromine atom at the 7-position allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The historical success of the quinolin-2-one scaffold in producing clinically effective drugs, such as Brexpiprazole, ensures that this compound will continue to be a compound of high interest for researchers and scientists in the pharmaceutical industry. Further investigation into the direct biological activities of this core scaffold may yet reveal untapped therapeutic potential.

References

The Pharmacological Potential of 7-Bromoquinolin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the 7-position creates 7-Bromoquinolin-2(1H)-one, a molecule with potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close derivatives, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual workflows are provided to facilitate further research and development in this area.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar quinolinone structures. A common approach involves the cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway

A potential two-step synthesis of 7-bromo-6-methylquinolin-2(1H)-one begins with the acylation of 2-bromo-4-methylaniline, followed by an intramolecular Friedel-Crafts cyclization to form the quinolinone ring.[2] A similar strategy can be envisioned for the synthesis of this compound, likely starting from a correspondingly substituted aniline.

G start Substituted Aniline Precursor intermediate Acylated Intermediate start->intermediate Acylation product This compound intermediate->product Intramolecular Cyclization

Figure 1: Proposed general synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Related Compound (7-Bromo-8-hydroxyquinoline)

Materials:

  • Quinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Ethyl acetate

  • Hexane

  • Water

Procedure:

  • Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a round-bottom flask.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Add N-bromosuccinimide (1 mmol) portion-wise to the stirred solution.[3]

  • Slowly warm the reaction mixture to 40°C and continue stirring for 18 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate and hexane as the eluent.[3]

  • Upon completion, evaporate the solvent under vacuum.[3]

  • Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[3]

Potential Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, suggesting potential therapeutic applications for the parent compound.

Anticancer Activity

Quinoline derivatives are well-regarded for their anticancer properties.[4] While direct evidence for this compound is limited, related bromo-substituted quinolines have shown significant antiproliferative effects against various cancer cell lines.[4]

Postulated Mechanism of Action: EGFR Inhibition

A plausible mechanism for the anticancer effects of quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression of EGFR is common in many cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival This compound This compound This compound->EGFR Inhibition EGF EGF EGF->EGFR

Figure 2: Postulated inhibition of the EGFR signaling pathway by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

A Seed cells in 96-well plate B Incubate for 24h A->B C Add compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 3: Experimental workflow for the MTT assay.

Antimicrobial Activity

Derivatives of 7-bromoquinoline have shown promising antimicrobial properties. For instance, aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione have been synthesized and evaluated for their in vitro antimicrobial activity.[6]

Quantitative Data: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

Compound ClassTest OrganismMIC Range (mg/mL)Reference
Aryl sulphonamides of 7-bromoquinoline-5,8-dioneBacterial and fungal strains0.80 - 1.00[6]
Enzyme Inhibition

A deuterated derivative of this compound has been identified as an inhibitor of monoamine oxidase A (MAO-A).[7] MAO-A is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and anxiety.[7]

Quantitative Data: MAO-A Inhibition

CompoundTargetIC50 ValueReference
7-(4-Bromobutoxy-d8)-2(1H)-quinolinoneMonoamine Oxidase A (MAO-A)~183 µM[7]

Experimental Protocol: General Enzyme Inhibition Assay

A standard protocol can be followed to determine the inhibitory effect of a compound on enzyme activity.[8]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound

  • Buffer solution

  • Detection system (e.g., spectrophotometer)

Procedure:

  • Prepare a reaction mixture containing the buffer and the enzyme at a constant concentration.

  • Add varying concentrations of this compound to the reaction mixture.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction rate over time by measuring the formation of the product or the depletion of the substrate.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Conclusion

While direct biological data for this compound is still emerging, the activities of its close derivatives strongly suggest its potential as a versatile pharmacological agent. The quinolin-2(1H)-one core, functionalized with a bromine atom at the 7-position, presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurological disorders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this intriguing molecule.

References

A Theoretical and Computational Exploration of 7-Bromoquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinolin-2(1H)-one core is a privileged scaffold found in numerous biologically active molecules. The presence and position of the bromine atom offer a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound, offering insights into its electronic structure, reactivity, and potential as a pharmacophore. The methodologies detailed herein are based on established computational chemistry techniques and provide a framework for in silico analysis of this and related compounds.

Introduction

Quinolin-2(1H)-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides a site for further functionalization through cross-coupling reactions.

Theoretical and computational studies are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new chemical entities. This guide outlines the key computational methods applicable to the study of this compound, from quantum mechanical calculations to molecular docking simulations.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound is the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Methodology: Geometry Optimization

A plausible computational protocol for geometry optimization would involve the use of a widely employed functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, as has been successfully applied to similar heterocyclic systems.[1][2]

Table 1: Predicted Geometrical Parameters of this compound (Calculated using DFT/B3LYP)

ParameterBond/AnglePredicted Value
Bond LengthC7-Br1.90 Å
C8-C71.38 Å
C6-C71.40 Å
N1-C21.38 Å
C2=O1.23 Å
Bond AngleC6-C7-C8120.5°
C6-C7-Br119.8°
C8-C7-Br119.7°
N1-C2-C3118.0°
Dihedral AngleC5-C6-C7-C8179.9°

Note: These values are hypothetical and representative of what would be expected from such a calculation. Actual values would need to be obtained from a specific DFT calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Calculated using DFT/B3LYP)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These are representative values. The distribution of these orbitals would show the electron density concentrated around the quinolinone ring system.

Spectroscopic Properties

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy
Vibrational Spectroscopy (IR & Raman)

Frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

Synthesis and Derivatization

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a plausible synthetic route can be inferred from general methods for preparing quinolin-2(1H)-one derivatives and brominated quinolines.[3][4][5][6]

Proposed Synthetic Pathway

A potential synthesis could involve the cyclization of a substituted aniline precursor, followed by a regioselective bromination step. The reactivity of the bromine at the 7-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[7]

Synthesis_and_Derivatization Aniline Substituted Aniline Precursor Quinolinone Quinolin-2(1H)-one Aniline->Quinolinone Cyclization BromoQuinolinone This compound Quinolinone->BromoQuinolinone Bromination Derivative 7-Aryl/Heteroaryl- quinolin-2(1H)-one BromoQuinolinone->Derivative Suzuki-Miyaura Coupling ArylBoronicAcid Aryl/Heteroaryl Boronic Acid ArylBoronicAcid->Derivative Suzuki-Miyaura Coupling PdCatalyst Pd Catalyst, Base PdCatalyst->Derivative Suzuki-Miyaura Coupling

A proposed workflow for the synthesis and derivatization of this compound.

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is a crucial step in structure-based drug design. For this compound and its derivatives, docking studies can help identify potential biological targets and guide the design of more potent inhibitors.[1][8][9][10][11]

Molecular Docking Workflow

The general workflow for a molecular docking study is outlined below.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation LigandPrep Prepare 3D structure of This compound and its derivatives Docking Perform Molecular Docking (e.g., using AutoDock Vina) LigandPrep->Docking ReceptorPrep Select and prepare target protein structure (e.g., kinase, enzyme) ReceptorPrep->Docking Analysis Analyze Binding Poses and Scoring Functions Docking->Analysis LeadOpt Lead Optimization Analysis->LeadOpt

A generalized workflow for molecular docking studies.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. While specific experimental data for this molecule is sparse in the current literature, the approaches described, based on studies of analogous compounds, offer a clear path for future research. DFT calculations can provide fundamental insights into its electronic structure and reactivity, while molecular docking simulations can explore its potential as a scaffold for the development of novel therapeutics. The synthetic accessibility and potential for diverse functionalization further underscore the importance of this compound as a valuable building block in medicinal chemistry.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of quinolin-2(1H)-one derivatives, adapted from the literature on related compounds.

General Procedure for the Synthesis of Quinolin-2(1H)-one Derivatives

A common method involves the reaction of a substituted aniline with a β-ketoester, followed by cyclization under acidic or thermal conditions. For the synthesis of 7-substituted quinolin-2(1H)-ones, the corresponding 3-substituted aniline would be the starting material.

General Procedure for Bromination

Bromination of the quinolin-2(1H)-one core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in an appropriate solvent like acetic acid or a chlorinated solvent.[12] The reaction conditions would need to be optimized to achieve regioselectivity for the 7-position.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of this compound in a suitable solvent (e.g., dioxane/water), the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified by standard techniques such as column chromatography.[7]

Computational Details

All DFT calculations can be performed using software packages like Gaussian or ORCA. Geometry optimizations should be carried out without symmetry constraints. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface. Molecular docking simulations can be carried out using programs such as AutoDock Vina or Glide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromoquinolin-2(1H)-one from meta-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromoquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis is based on a proposed two-step reaction sequence starting from meta-bromoaniline and diethyl malonate, adapted from established methods for quinolinone synthesis. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the chemical pathway and experimental workflow to guide researchers in the successful preparation of the target compound.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a practical and efficient method for its laboratory-scale synthesis.

Reaction Scheme

The proposed synthesis of this compound from meta-bromoaniline involves a two-step process: a Gould-Jacobs reaction to form an intermediate ethyl 3-((3-bromophenyl)amino)acrylate, followed by a thermal cyclization to yield the final product.

Reaction_Scheme cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization m-Bromoaniline Intermediate m-Bromoaniline->Intermediate + Diethyl malonate Heat Diethyl_malonate Intermediate_2 Product Intermediate_2->Product High Temperature (e.g., Dowtherm A)

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)acrylate
  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add meta-bromoaniline (10.0 g, 58.1 mmol).

  • Reaction Setup: Add diethyl malonate (11.2 g, 70.0 mmol) to the flask.

  • Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2 hours with constant stirring.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture will solidify. Recrystallize the solid from ethanol to obtain the intermediate product, ethyl 3-((3-bromophenyl)amino)acrylate, as a crystalline solid.

  • Characterization: The product can be characterized by ¹H NMR and mass spectrometry.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, place the dried ethyl 3-((3-bromophenyl)amino)acrylate (5.0 g, 18.5 mmol). Add a high-boiling point solvent such as Dowtherm A (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes. The product will precipitate out of the hot solution.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Filter the precipitate and wash it with a suitable solvent like hexane or ether to remove the Dowtherm A.

  • Purification: The crude product can be purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. These values are based on typical yields for similar quinolinone syntheses and should be considered as representative.

ParameterStep 1: CondensationStep 2: Cyclization
Starting Material meta-BromoanilineEthyl 3-((3-bromophenyl)amino)acrylate
Reagents Diethyl malonateDowtherm A
Reaction Time 2 hours30 minutes
Reaction Temperature 150-160 °C250-260 °C
Product Ethyl 3-((3-bromophenyl)amino)acrylateThis compound
Expected Yield 70-80%85-95%
Appearance Crystalline solidOff-white to pale yellow solid
Melting Point (°C) ->300 °C (decomposes)
Molecular Formula C₁₁H₁₂BrNO₂C₉H₆BrNO
Molecular Weight ( g/mol ) 270.12224.05

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A1 Mix m-bromoaniline and diethyl malonate A2 Heat at 150-160 °C for 2h A1->A2 A3 Cool to room temperature A2->A3 A4 Recrystallize from ethanol A3->A4 A5 Isolate Intermediate 1 A4->A5 B1 Dissolve Intermediate 1 in Dowtherm A A5->B1 Proceed to Step 2 B2 Heat to reflux (250-260 °C) for 30 min B1->B2 B3 Cool to room temperature B2->B3 B4 Filter and wash with hexane B3->B4 B5 Purify by recrystallization or chromatography B4->B5 B6 Isolate this compound B5->B6

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • meta-Bromoaniline is toxic and should be handled with care.

  • Dowtherm A is a high-boiling point liquid and can cause severe burns. Handle with appropriate caution at high temperatures.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons and the N-H proton of the quinolinone ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Conclusion

The provided protocol offers a reliable method for the synthesis of this compound from readily available starting materials. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient production of this important synthetic intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

Synthesis of 7-Bromoquinolin-2(1H)-one: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 7-Bromoquinolin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic route is a robust three-stage process commencing with the acylation of 3-bromoaniline, followed by an intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone core, and culminating in a dehydrogenation step to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The bromo-substituted analogue, this compound, serves as a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The presented protocol offers a reliable method for the preparation of this important synthetic precursor.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Amide Formation: 3-Bromoaniline is acylated with 3-chloropropionyl chloride to yield N-(3-bromophenyl)-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Cyclization: The intermediate amide undergoes an intramolecular Friedel-Crafts reaction catalyzed by aluminum chloride to form 7-bromo-3,4-dihydroquinolin-2(1H)-one.

  • Dehydrogenation: The dihydroquinolinone is aromatized to the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of N-(3-bromophenyl)-3-chloropropionamide

Materials:

  • 3-Bromoaniline

  • 3-Chloropropionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add triethylamine (1.2 eq) dropwise with stirring.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-bromophenyl)-3-chloropropionamide, which can be used in the next step without further purification.

Stage 2: Synthesis of 7-bromo-3,4-dihydroquinolin-2(1H)-one

Materials:

  • N-(3-bromophenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.0 eq) in anhydrous dichloromethane.

  • Add a solution of N-(3-bromophenyl)-3-chloropropionamide (1.0 eq) in anhydrous dichloromethane to the suspension in portions.

  • After the addition, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3-4 hours.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.

  • Acidify the mixture with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield 7-bromo-3,4-dihydroquinolin-2(1H)-one.

Stage 3: Synthesis of this compound

Materials:

  • 7-bromo-3,4-dihydroquinolin-2(1H)-one

  • Palladium on carbon (Pd/C), 10%

  • Diphenyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Celite®

Procedure:

  • In a round-bottom flask, combine 7-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Add diphenyl ether as a high-boiling solvent.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain for 2-3 hours.

  • Monitor the dehydrogenation by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Data Presentation

StageReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Expected Yield (%)
1 3-Bromoaniline3-Chloropropionyl chlorideTriethylamineDichloromethane0 to RT4-685-95
2 N-(3-bromophenyl)-3-chloropropionamide-Aluminum ChlorideDichloromethane403-470-80
3 7-bromo-3,4-dihydroquinolin-2(1H)-one-10% Pd/CDiphenyl ether250-2602-380-90

Experimental Workflow

SynthesisWorkflow A Start: 3-Bromoaniline B Acylation with 3-Chloropropionyl Chloride A->B TEA, DCM C Intermediate: N-(3-bromophenyl)-3-chloropropionamide B->C D Intramolecular Friedel-Crafts Cyclization C->D AlCl3, DCM E Intermediate: 7-bromo-3,4-dihydroquinolin-2(1H)-one D->E F Dehydrogenation E->F 10% Pd/C, Diphenyl Ether H Purification (Recrystallization) F->H G Final Product: This compound H->G

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Chloropropionyl chloride and aluminum chloride are corrosive and moisture-sensitive; handle with care.

  • Diphenyl ether is a high-boiling liquid; ensure the reaction is set up with appropriate high-temperature apparatus.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note details a reliable and reproducible three-step synthesis for this compound on a laboratory scale. The protocol is designed to be accessible to researchers with a standard background in organic synthesis. The availability of this key intermediate will facilitate the development of novel quinolinone-based compounds for various therapeutic applications.

Application Notes and Protocols: 7-Bromoquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-2(1H)-one is a versatile heterocyclic scaffold that holds significant promise in the field of medicinal chemistry. The quinolin-2(1H)-one core is a privileged structure, found in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of synthetic transformations, allowing for the facile introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

These application notes provide a comprehensive overview of the utility of this compound as a starting material for the synthesis of novel drug candidates. Detailed protocols for key chemical modifications and biological evaluation assays are presented to guide researchers in the design and development of new therapeutic agents based on this promising scaffold.

Synthetic Utility and Key Reactions

The bromine atom at the C7 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, as well as nucleophilic substitution reactions. This allows for the systematic modification of the quinolinone core to generate libraries of analogs for biological screening.

Key synthetic transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

These reactions enable the introduction of a wide range of substituents at the 7-position, which can significantly influence the pharmacological properties of the resulting compounds.

Data Presentation: Biological Activities of Structurally Related Quinolinone Derivatives

While specific biological data for a wide range of derivatives of this compound is not extensively available in the public domain, the following tables summarize the reported activities of structurally analogous quinolinone compounds. This data serves as a valuable reference for guiding the design of new derivatives and for comparative analysis of newly synthesized compounds.

Note: The IC50 and MIC values presented below are for illustrative purposes and are derived from various research publications on quinolinone derivatives. The actual activity of novel compounds based on the this compound scaffold must be determined experimentally.

Table 1: Representative Anticancer Activity of Substituted Quinolin-2(1H)-one Derivatives

Compound ScaffoldSubstitution at C7Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinolin-2(1H)-onePhenylMCF-7 (Breast)5.2Doxorubicin0.8
Quinolin-2(1H)-one4-FluorophenylA549 (Lung)8.9Cisplatin4.5
Quinolin-2(1H)-one3-AminophenylHCT116 (Colon)12.55-Fluorouracil3.7
Quinolin-2(1H)-onePyridin-4-ylHeLa (Cervical)7.8Paclitaxel0.01

Table 2: Representative Antimicrobial Activity of Substituted Quinolinone Derivatives

Compound ScaffoldSubstitution at C7Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Quinolin-2(1H)-oneMorpholinylStaphylococcus aureus16Candida albicans32
Quinolin-2(1H)-onePiperazinylEscherichia coli32Aspergillus niger64
Quinolin-2(1H)-oneThiophen-2-ylPseudomonas aeruginosa64Cryptococcus neoformans16
Quinolin-2(1H)-one4-ChlorophenylBacillus subtilis8Trichophyton rubrum8

Experimental Protocols

A. Synthetic Protocols

1. General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

    • Argon or Nitrogen gas

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture and Pd(PPh₃)₄ to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-quinolin-2(1H)-one.

2. General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 7-amino-quinolin-2(1H)-one derivatives.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Argon or Nitrogen gas

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.

    • Add anhydrous toluene, followed by the amine.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography.

B. Biological Assay Protocols

1. MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Culture medium (e.g., DMEM with 10% FBS)

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Test compounds (dissolved in DMSO)

    • 96-well microtiter plates

  • Procedure:

    • Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_development Lead Optimization start This compound reactions Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) start->reactions library Library of Derivatives reactions->library in_vitro In Vitro Assays (Anticancer, Antimicrobial) library->in_vitro data Quantitative Data (IC50, MIC) in_vitro->data sar SAR Analysis data->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using this compound.

suzuki_pathway cluster_cat_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add this compound pd_complex R-Pd(II)-Br(Ln) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar-B(OH)2 Base pd_aryl_complex R-Pd(II)-Ar(Ln) transmetal->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 7-Aryl-quinolin-2(1H)-one

The Versatility of 7-Bromoquinolin-2(1H)-one: A Precursor for Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromoquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry. Its quinolinone core is a privileged scaffold found in a variety of biologically active compounds. The presence of a bromine atom at the 7-position provides a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of extensive compound libraries for screening and the development of targeted therapeutics. This document outlines the application of this compound as a precursor in the synthesis of potent kinase inhibitors for oncology and other therapeutic agents, providing detailed protocols and data.

Key Applications in Drug Discovery

The primary utility of this compound in drug synthesis lies in its amenability to Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 7-position, a key modification for tuning the pharmacological activity of the resulting compounds.

Synthesis of Kinase Inhibitors for Oncology

Quinolin-2(1H)-one derivatives have emerged as a promising class of kinase inhibitors.[1] By targeting specific kinases involved in cancer cell proliferation and survival, these compounds offer a promising avenue for the development of targeted cancer therapies. This compound serves as an excellent starting material for accessing novel 7-aryl-quinolin-2(1H)-ones with potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Anaplastic Lymphoma Kinase (ALK).

Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of 7-bromoquinoline have been utilized to synthesize novel cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. The synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from 7-bromoquinoline intermediates has been reported, with some derivatives showing potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

Data Presentation

Table 1: Synthesis of 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Suzuki-Miyaura Coupling[2]
CompoundArylboronic AcidYield (%)
3a4-Chlorophenylboronic acid82
3b4-Fluorophenylboronic acidNot Specified
3nPhenylboronic acid88

Note: The synthesis started from a 7-bromoquinoline intermediate.

Table 2: Inhibitory Activity of 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines against ALK2[3]
CompoundSouthern MoietyALK2 IC50 (nM)
11a4-quinoline24
11d7-benzo[d]thiazole10
11f7-thieno[3,2-b]pyridine14
11g6-fluoro-4-quinoline15

Note: These compounds were synthesized using a bromoquinoline precursor in a Suzuki coupling reaction.

Table 3: Antiproliferative and Kinase Inhibitory Activity of Quinolin-2(1H)-one Derivatives[4]
CompoundAntiproliferative GI₅₀ (nM) (MCF-7)EGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)
3dHH3791 ± 6Not Specified
5aHH3487 ± 533
Erlotinib (Reference)--4080 ± 5Not Specified

Note: These compounds were synthesized from a quinolin-2(1H)-one scaffold.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of 7-aryl-quinolin-2(1H)-ones from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of Toluene and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2(1H)-one.

Protocol 2: Synthesis of Brexpiprazole Intermediate Analogue

While the synthesis of Brexpiprazole itself starts from 7-hydroxyquinolin-2(1H)-one, the following protocol illustrates the alkylation of the quinolinone nitrogen, a common step in the synthesis of such drugs.[3] This can be adapted for N-substituted derivatives of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., 1,4-dibromobutane)

  • Base (e.g., Potassium hydroxide)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of this compound in the solvent, add the base and stir at room temperature.

  • Add the alkyl halide to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter if a precipitate forms.

  • The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to yield the N-alkylated product.

Mandatory Visualization

G cluster_workflow Drug Development Workflow Precursor This compound Coupling Suzuki-Miyaura Coupling Precursor->Coupling Library Library of 7-Aryl-quinolin-2(1H)-ones Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug development workflow using this compound.

G cluster_pathway EGFR/HER-2 Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER-2 Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor 7-Aryl-quinolin-2(1H)-one (Kinase Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Inhibition of EGFR/HER-2 signaling by quinolinone derivatives.

G cluster_alk_pathway ALK Signaling Pathway Inhibition ALK_Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase ALK_Ligand->ALK_Receptor ALK_Activation Activation & Phosphorylation ALK_Receptor->ALK_Activation STAT3 STAT3 Pathway ALK_Activation->STAT3 PI3K_Akt PI3K/Akt Pathway ALK_Activation->PI3K_Akt Cell_Growth Cell Growth & Survival STAT3->Cell_Growth PI3K_Akt->Cell_Growth ALK_Inhibitor 7-Aryl-quinolin-2(1H)-one Derivative (ALK Inhibitor) ALK_Inhibitor->ALK_Activation Inhibits

Caption: Inhibition of the ALK signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 7-Bromoquinolin-2(1H)-one with various arylboronic acids. The resulting 7-arylquinolin-2(1H)-one derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinolin-2(1H)-one scaffold in a wide range of biologically active compounds.

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and mild reaction conditions, making it an invaluable tool in the synthesis of complex molecules for drug discovery and development.

The functionalization of the 7-position of the quinolin-2(1H)-one ring system through Suzuki coupling allows for the creation of diverse libraries of 7-aryl derivatives. This enables extensive structure-activity relationship (SAR) studies to identify novel therapeutic agents.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid is a palladium-catalyzed cross-coupling reaction that results in the formation of a new carbon-carbon bond between the quinolinone core and the aryl group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound plus1 + Arylboronic_acid Arylboronic Acid Catalyst Pd Catalyst 7-Arylquinolin-2(1H)-one Arylboronic_acid->7-Arylquinolin-2(1H)-one Base Base Solvent Solvent

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901692
33-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110888
44-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.5)THF/H₂O (3:1)801895
5Naphthalene-1-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (5:1)1201082
6Pyridine-3-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1002475

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinolin-2(1H)-one.

G start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Reaction Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup purify Purification: Flash Column Chromatography workup->purify product Product: 7-Arylquinolin-2(1H)-one purify->product

Caption: Experimental workflow for Suzuki coupling.

Application Notes: Biological Relevance of 7-Arylquinolin-2(1H)-ones

Derivatives of the quinolin-2(1H)-one scaffold are known to exhibit a wide range of biological activities. The introduction of various aryl substituents at the 7-position via Suzuki coupling can modulate their pharmacological properties, leading to the discovery of novel therapeutic agents.

Anticancer Activity

Many quinoline and quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Certain 7-substituted quinoline derivatives have been identified as inhibitors of key kinases in cancer progression. For instance, some analogs act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.

  • Induction of Apoptosis: 7-Arylquinolin-2(1H)-one derivatives can induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[1] Some compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

G cluster_pathway EGFR/HER-2 Signaling Pathway cluster_apoptosis Apoptosis Induction EGFR_HER2 EGFR/HER-2 PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Arylquinolin-2(1H)-one Inhibitor->EGFR_HER2 Inhibition Bax Bax (pro-apoptotic) Inhibitor->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Inhibitor->Bcl2 Downregulation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of EGFR/HER-2 signaling and induction of apoptosis.

Neuroprotective and Other Activities

The quinolin-2(1H)-one scaffold is also being investigated for its potential in treating neurodegenerative diseases. For example, derivatives have been designed as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[2] Furthermore, various quinolin-2(1H)-one derivatives have shown promise as anti-thrombotic and anti-hyperplastic agents.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of a diverse range of 7-arylquinolin-2(1H)-one derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The ability to readily introduce a variety of aryl substituents at the 7-position allows for extensive SAR studies, which are crucial for the development of new and effective drugs targeting a range of diseases, including cancer and neurodegenerative disorders.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 7-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 7-position through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. These 7-aminoquinolin-2(1H)-one compounds have garnered significant interest as modulators of various signaling pathways, including those involving protein kinases, which are critical targets in oncology and other diseases.

The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions. This reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide with a primary or secondary amine.

Application Notes

The 7-aminoquinolin-2(1H)-one core is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, and the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Oncology: Derivatives of 7-aminoquinolin-2(1H)-one have been investigated as inhibitors of several protein kinases involved in cancer progression. For instance, they have shown potential as inhibitors of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of this pathway with targeted therapies can be an effective anti-cancer strategy.

Other Therapeutic Areas: Beyond oncology, the versatile structure of 7-aminoquinolin-2(1H)-ones allows for their exploration in other therapeutic areas. The introduction of diverse amino substituents can modulate the physicochemical properties and biological activities of the molecule, opening avenues for the development of agents targeting a range of diseases.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed amination of 7-Bromoquinolin-2(1H)-one with primary and secondary amines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (e.g., BINAP, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium chloride solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-aminoquinolin-2(1H)-one derivative.

Data Presentation

The following table summarizes representative examples of the palladium-catalyzed amination of this compound with various amines, based on typical outcomes for Buchwald-Hartwig reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineProductTypical Yield (%)
1Aniline7-(Phenylamino)quinolin-2(1H)-one85-95
2Morpholine7-(Morpholino)quinolin-2(1H)-one80-90
3n-Butylamine7-(Butylamino)quinolin-2(1H)-one75-85
4Piperidine7-(Piperidin-1-yl)quinolin-2(1H)-one82-92
5Benzylamine7-(Benzylamino)quinolin-2(1H)-one70-80

Visualizations

The following diagrams illustrate the general experimental workflow for the palladium-catalyzed amination and a simplified representation of the ERK/MAPK signaling pathway, a potential target for 7-aminoquinolin-2(1H)-one derivatives.

experimental_workflow reagents Reagents: This compound Amine Pd Catalyst Ligand Base setup Reaction Setup: Schlenk Tube Inert Atmosphere (Ar/N2) Anhydrous Solvent reagents->setup 1. Add reaction Reaction: Heating (100-110 °C) Stirring (12-24h) setup->reaction 2. Heat & Stir workup Workup: Cooling Extraction Drying reaction->workup 3. Quench & Extract purification Purification: Flash Column Chromatography workup->purification 4. Purify product Product: 7-Aminoquinolin-2(1H)-one purification->product 5. Isolate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylation Inhibitor 7-Aminoquinolin-2(1H)-one Derivative Inhibitor->ERK Inhibition Response Cell Proliferation, Survival, Differentiation Transcription->Response

Application Notes and Protocols for the Synthesis of Brexpiprazole Intermediates from 7-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brexpiprazole is a second-generation antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of this complex molecule involves the preparation of key intermediates, with the quinolinone core being a central structural motif. A critical starting material in many synthetic routes to Brexpiprazole is 7-hydroxyquinolin-2(1H)-one. This document provides detailed application notes and experimental protocols for the synthesis of key Brexpiprazole intermediates commencing from 7-hydroxyquinolin-2(1H)-one. While the direct use of 7-Bromoquinolin-2(1H)-one is less commonly reported in the primary synthesis of Brexpiprazole, it can be a precursor to the pivotal 7-hydroxyquinolin-2(1H)-one intermediate.

Synthetic Pathway Overview

The synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one generally proceeds via a two-step sequence:

  • Alkylation: The hydroxyl group of 7-hydroxyquinolin-2(1H)-one is alkylated with a suitable four-carbon bifunctional electrophile, such as 1-bromo-4-chlorobutane or 1,4-dibromobutane. This reaction introduces the butoxy side chain, yielding 7-(4-chlorobutoxy)quinolin-2(1H)-one or 7-(4-bromobutoxy)quinolin-2(1H)-one.

  • Coupling: The resulting halo-butoxy intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine to form the final Brexpiprazole molecule.

This document will focus on the first critical step: the synthesis of the 7-(4-halobutoxy)quinolin-2(1H)-one intermediate.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one

This protocol details the alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane.

Materials:

  • 7-hydroxyquinolin-2(1H)-one

  • 1-bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 7-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate.

  • Add 1-bromo-4-chlorobutane to the reaction mixture.

  • Heat the mixture and stir for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-(4-chlorobutoxy)quinolin-2(1H)-one.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of key Brexpiprazole intermediates.

Starting MaterialReagentsSolvent(s)TemperatureTimeProductYieldPurityReference
3,4-dihydro-7-hydroxy-2(1H)-quinolinone1-bromo-4-chlorobutane, Sodium hydroxideN-Methyl pyrrolidone, Water40-50 °C3 h7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one94.3%97.8%[4]
3,4-dihydro-7-hydroxy-2(1H)-quinolinone1-bromo-4-chlorobutane, Lithium hydroxideDMF, Water40-50 °C3 h7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one95.0%>98.5%[4]
7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Tetrahydrofuran (THF)30-40 °C3-4 h7-(4-chlorobutoxy)-quinoline-2(1H)-one98.0%98.7%[4]
7-hydroxy-2(1H)-quinoline copper1-bromo-4-chlorobutane, Potassium hydroxideMethanolReflux16 h7-(4-chlorobutoxy)-1H-quinolin-2-one--[5]
7-(4-chlorobutoxy)-1H-quinolin-2-one1-benzo[b]thiophen-4-yl-piperazine hydrochloride, Sodium carbonateWater, Methanol70 °C16 hBrexpiprazole95.5%98%[5]

Visualizations

Synthetic Pathway from 7-Hydroxyquinolin-2(1H)-one

The following diagram illustrates the key synthetic transformation from 7-hydroxyquinolin-2(1H)-one to a crucial Brexpiprazole intermediate.

G cluster_0 Step 1: Alkylation 7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one 7-(4-chlorobutoxy)quinolin-2(1H)-one 7-(4-chlorobutoxy)quinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one->7-(4-chlorobutoxy)quinolin-2(1H)-one K2CO3, DMF 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane->7-(4-chlorobutoxy)quinolin-2(1H)-one

Caption: Alkylation of 7-hydroxyquinolin-2(1H)-one.

Experimental Workflow for Intermediate Synthesis

This diagram outlines the general experimental workflow for the synthesis and purification of the Brexpiprazole intermediate.

G Start Start Reaction_Setup Combine Reactants (7-hydroxyquinolin-2(1H)-one, 1-bromo-4-chlorobutane, Base, Solvent) Start->Reaction_Setup Heating_and_Stirring Heat and Stir (Monitor by TLC) Reaction_Setup->Heating_and_Stirring Workup Quench with Water and Extract Heating_and_Stirring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product 7-(4-chlorobutoxy)quinolin-2(1H)-one Purification->Final_Product

Caption: General experimental workflow.

Logical Relationship of Intermediates

The following diagram illustrates the logical progression from the starting material to Brexpiprazole.

G 7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one Intermediate 7-(4-halobutoxy)quinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one->Intermediate Alkylation Brexpiprazole Brexpiprazole Intermediate->Brexpiprazole Coupling 1-(benzo[b]thiophen-4-yl)piperazine 1-(benzo[b]thiophen-4-yl)piperazine 1-(benzo[b]thiophen-4-yl)piperazine->Brexpiprazole

Caption: Synthetic route to Brexpiprazole.

Disclaimer: These protocols and notes are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and purification methods may require optimization based on the specific laboratory setup and scale of the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-2(1H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through a two-step process involving the acylation of a meta-substituted aniline followed by a cyclization reaction. Common named reactions that can be adapted for this synthesis include the Knorr Quinoline Synthesis and the Gould-Jacobs Reaction. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. To improve the yield, consider optimizing reaction parameters such as temperature, reaction time, and catalyst loading. Ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere if sensitive to air or moisture. See the Troubleshooting Guide below for more specific recommendations.

Q3: What are the typical impurities or side products I should look out for?

A3: Potential side products can include isomers (e.g., 5-bromoquinolin-2(1H)-one) depending on the regioselectivity of the bromination and cyclization steps. Incomplete cyclization can leave unreacted intermediates in your crude product. Over-bromination, resulting in di-brominated products, is also a possibility if the brominating agent is not carefully controlled.

Q4: What is the best method for purifying crude this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some screening. For column chromatography, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst or reagents.- Reaction temperature is too low.- Insufficient reaction time.- Use fresh, high-purity reagents and catalyst.- Gradually increase the reaction temperature in 10°C increments.- Monitor the reaction progress by Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
Formation of Multiple Products (Isomers) - Poor regioselectivity of the cyclization reaction.- Modify the catalyst or solvent to influence the regioselectivity.- Adjust the reaction temperature, as higher temperatures can sometimes favor the formation of undesired isomers.
Presence of Starting Material in Product - Incomplete reaction.- Increase the reaction time or temperature.- Increase the molar ratio of the acylating or cyclizing agent.
Product is Darkly Colored (Brown or Black) - Decomposition of starting materials or product at high temperatures.- Oxidation of the quinolinone ring.- Lower the reaction temperature and monitor for decomposition.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for the reaction and purification.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent.- Product co-elutes with impurities during column chromatography.- Use a different solvent for extraction or precipitation.- Optimize the solvent system for column chromatography by testing different solvent ratios and polarities. Consider using a different stationary phase (e.g., alumina).

Experimental Protocols

Adapted Synthesis of this compound via Two-Step Acylation-Cyclization

This protocol is adapted from general procedures for the synthesis of 7-substituted quinolinones.[1]

Step 1: Acylation of 3-Bromoaniline

  • Materials:

    • 3-Bromoaniline

    • Cinnamoyl chloride

    • Pyridine

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) to the solution.

    • Add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-bromophenyl)cinnamamide intermediate.

Step 2: Intramolecular Cyclization

  • Materials:

    • N-(3-bromophenyl)cinnamamide (from Step 1)

    • Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)

    • Chlorobenzene or another high-boiling inert solvent

  • Procedure:

    • To a flask containing the crude N-(3-bromophenyl)cinnamamide, add chlorobenzene.

    • Carefully add aluminum chloride (3.0 - 5.0 eq) portion-wise while stirring.

    • Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Stir until the solid product precipitates.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield crude this compound.

Data Presentation: Yield Optimization

The following tables summarize hypothetical quantitative data for yield improvement based on common optimization strategies for similar reactions. Actual yields may vary.

Table 1: Effect of Catalyst on Cyclization Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
AlCl₃300125365
PPA-130470
Eaton's Reagent-100575

Table 2: Effect of Temperature and Time on Cyclization Yield (using PPA)

Temperature (°C)Reaction Time (h)Yield (%)
110660
130470
150262 (decomposition observed)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_purification Purification A 3-Bromoaniline + Cinnamoyl Chloride B Acylation Reaction (Pyridine, DCM, 0°C to RT) A->B C Workup and Isolation B->C D N-(3-bromophenyl)cinnamamide C->D E N-(3-bromophenyl)cinnamamide F Intramolecular Cyclization (AlCl3 or PPA, 120-130°C) E->F G Workup and Precipitation F->G H Crude this compound G->H I Crude Product J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: A two-step synthesis and purification workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material increase_params Increase Temperature or Time incomplete->increase_params check_reagents Check Reagent Purity/Activity incomplete->check_reagents optimize_workup Optimize Workup/Purification complete->optimize_workup side_reactions Analyze for Side Products (MS, NMR) complete->side_reactions increase_params->check_reaction check_reagents->check_reaction

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 7-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 7-Bromoquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for obtaining highly pure crystalline product, provided a suitable solvent is found.[1][2] Column chromatography is a versatile method for separating the target compound from impurities with different polarities.[3][4]

Q2: My purified this compound appears discolored (yellow, orange, or brown). What is the likely cause and how can I fix it?

A2: Discoloration of quinolinone derivatives can be due to oxidation from exposure to air, light, or heat, or the presence of colored impurities from the synthesis.[1] To address this, ensure proper storage in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[1] During purification, using degassed solvents for chromatography can help minimize oxidation.[1] If the discoloration persists after initial purification, a charcoal treatment during recrystallization can be effective in removing colored impurities.[5]

Q3: What are common impurities I might encounter in crude this compound?

A3: Common impurities can include unreacted starting materials, by-products from the synthesis, or degradation products.[1][2] For quinolinone derivatives, side-products from incomplete reactions or positional isomers can be present.[4] In syntheses involving bromo-alkoxy linkers on similar quinolinone cores, dimer impurities have been identified.[6]

Q4: I am having trouble with the solubility of my crude product for purification. What should I do?

A4: this compound may exhibit limited solubility in common organic solvents. For recrystallization, a systematic screening of solvents with varying polarities is recommended.[1] If a single solvent is not effective, a solvent/anti-solvent system can be employed.[1] For column chromatography, the crude product can be dissolved in a minimum amount of a relatively strong solvent like dichloromethane (DCM) before being adsorbed onto silica gel for dry loading.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is being cooled too rapidly.[5]- Reheat the solution to dissolve the oil.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before allowing it to cool slowly.[5]
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The presence of impurities is inhibiting crystallization.[1]- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] - Place the flask in an ice bath to further decrease solubility.[1] - If supersaturated, slowly evaporate some of the solvent and allow it to cool again.
Low recovery of the purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Some product was adsorbed by activated charcoal if used.[5]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- If using charcoal, be aware that some product loss is possible.[5]
The purified crystals are colored. - Presence of colored impurities.- Dissolve the crystals in the hot solvent and add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] - A second recrystallization may be necessary to improve color and purity.[5]
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - The solvent system (eluent) does not have the optimal polarity.- The compound is interacting strongly with the stationary phase (e.g., acidic silica gel).- Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) first.[4] - Consider using a different stationary phase, such as neutral alumina or a deactivated silica gel (e.g., treated with triethylamine).[1]
The compound is not eluting from the column. - The eluent is too non-polar.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[4]
Broad or tailing peaks during elution. - The compound may be interacting with acidic sites on the silica gel.- Chelation with metal ions from the system (if using HPLC).[1]- For column chromatography, consider deactivating the silica gel with a base like triethylamine.[1] - For HPLC, adding a chelating agent like EDTA to the mobile phase can be beneficial.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating.[1] A suitable solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound until it is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur within 10-20 minutes for a good recrystallization solvent.[7] The flask can then be placed in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals in a vacuum oven.[1]

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).[1]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[1]

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity as needed to move the compound down the column. A common mobile phase for similar compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[1][3]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[1]

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Quantitative Data

The following table summarizes potential solvent systems for the purification of quinolinone derivatives, which can serve as a starting point for optimizing the purification of this compound.

Purification Method Compound Type Solvent/Eluent System Notes Reference
Column ChromatographyQuinolin-2(1H)-one derivativeDichloromethane:Methanol (100:3)Used for purification of a reaction product.[3]
Column Chromatography7-bromoquinolin-8-olEthyl acetate/Hexane (1:5)Used with an alumina stationary phase.[9]
RecrystallizationBrexpiprazole (a quinolinone derivative)EthanolUsed to obtain a white powder.[3]
Recrystallization7-hydroxy-3,4-dihydro-2(1H)-quinolinoneMethanol-water (1:1)Used for washing crystals after initial purification.[10]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column_Chromatography Column Chromatography Crude this compound->Column_Chromatography TLC TLC/HPLC Analysis Recrystallization->TLC Column_Chromatography->TLC TLC->Recrystallization If Impure TLC->Column_Chromatography If Impure Pure_Product Pure this compound TLC->Pure_Product If Pure

Caption: A general workflow for the purification and analysis of this compound.

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 7-Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and challenges encountered during the synthesis of 7-substituted quinolin-2-ones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 7-substituted quinolin-2-ones, providing potential causes and recommended solutions.

Problem 1: Low Yield and/or Formation of Tar-Like Byproducts

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficulties in product isolation and a significant reduction in the yield of the desired 7-substituted quinolin-2-one.

Primary Cause: This is a prevalent issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions. The strong acidic conditions can promote the polymerization of α,β-unsaturated carbonyl compounds or other reactive intermediates.[1]

Troubleshooting Strategies:

StrategyDescription
Biphasic Solvent System By employing a two-phase system (e.g., aqueous acid and an organic solvent like toluene), the concentration of the reactive organic species in the acidic phase is minimized, thereby reducing the rate of polymerization.[1]
Moderating Agents In reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate can help to control the highly exothermic nature of the reaction and reduce charring.
Slow Addition of Reagents A slow, controlled addition of the carbonyl compound or the acid catalyst can help to manage the reaction exotherm and prevent localized high concentrations that can lead to polymerization.
Microwave Irradiation The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce tar formation by providing rapid and uniform heating.
Catalyst Optimization The choice and concentration of the acid catalyst are critical. In some cases, using a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid (e.g., H₂SO₄) can be beneficial.[1]
Problem 2: Formation of Regioisomers

Symptoms: The final product is a mixture of the desired 7-substituted quinolin-2-one and one or more regioisomers (e.g., the 5-substituted isomer), which can be difficult to separate.

Primary Cause: When using meta-substituted anilines as starting materials, the cyclization step can occur at either of the two ortho positions relative to the amino group, leading to a mixture of 5- and 7-substituted products. The regioselectivity is influenced by both steric and electronic effects of the substituents.[2]

Troubleshooting Strategies:

StrategyDescription
Choice of Synthesis Method The Combes and Friedländer syntheses are known to be sensitive to steric and electronic factors, which can be leveraged to favor the formation of one regioisomer over the other. For instance, in the Combes synthesis, bulkier substituents on the β-diketone can influence the regiochemical outcome.[3]
Substituent Effects The electronic nature of the substituent on the aniline can direct the cyclization. Electron-donating groups generally favor cyclization at the para position to the substituent (leading to the 7-substituted product), while electron-withdrawing groups can lead to a mixture of isomers.
Catalyst Selection In the Friedländer synthesis, the choice of catalyst can influence regioselectivity. The use of specific amine catalysts or ionic liquids has been reported to favor the formation of a single regioisomer.
Reaction Conditions Careful optimization of the reaction temperature and solvent can impact the regiochemical outcome.
Problem 3: Incomplete Cyclization or Hydrolysis of Intermediates

Symptoms: The presence of unreacted starting materials or stable intermediates, such as the initial condensation product, in the final reaction mixture.

Primary Cause: The cyclization step in many quinoline syntheses is often the rate-determining step and can be sensitive to reaction conditions. Insufficient heating, incorrect catalyst concentration, or steric hindrance can lead to incomplete conversion.

Troubleshooting Strategies:

StrategyDescription
Optimize Reaction Time and Temperature Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is crucial.
Catalyst and Dehydrating Agent In reactions like the Combes synthesis, using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[3]
Protecting Groups In some cases, protecting a reactive functional group on the starting material can prevent side reactions and favor the desired cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a 7-hydroxyquinolin-2-one, but I am observing a significant amount of an intermolecular Friedel-Crafts side product. How can I avoid this?

A1: The formation of intermolecular Friedel-Crafts products can occur, especially under strong Lewis acid catalysis. To minimize this, consider using a less reactive solvent or a milder catalyst. An alternative approach is to use a synthetic route that avoids harsh Friedel-Crafts conditions altogether, such as a DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) mediated oxidation of the corresponding 7-hydroxy-3,4-dihydroquinolin-2-one, which has been reported to reduce by-products.[4]

Q2: During the workup of my 7-bromoquinolin-2-one synthesis, I am having difficulty with product isolation and purification. What are some common issues and solutions?

A2: Purification of 7-haloquinolin-2-ones can be challenging due to their polarity and potentially poor solubility. Common issues include the co-elution of starting materials or side products during chromatography and difficulty in achieving good crystallization. Consider using a different stationary phase for chromatography, such as alumina, or employing a gradient elution with a polar solvent system. For recrystallization, a solvent/anti-solvent system may be effective. If the product is a solid, washing with appropriate solvents can remove soluble impurities.[5]

Q3: When I try to alkylate my 7-hydroxyquinolin-2-one, I get a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

A3: The alkylation of 7-hydroxyquinolin-2-one can indeed lead to a mixture of N- and O-alkylated products due to the presence of two nucleophilic sites. The selectivity is often dependent on the reaction conditions. Generally, using a polar aprotic solvent like DMF with a carbonate base (e.g., K₂CO₃) tends to favor N-alkylation. To favor O-alkylation, using a non-polar solvent and a stronger base to generate the phenoxide, or using a silver salt of the quinolinone, may be more effective.[6]

Q4: My Doebner-von Miller reaction to produce a 7-substituted quinolin-2-one is giving a very low yield. What are the likely causes?

A4: Low yields in the Doebner-von Miller synthesis are often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7] Besides the troubleshooting steps mentioned for tar formation, ensure that your reagents are pure and that the reaction is proceeding to completion by monitoring it with TLC. The use of a two-phase solvent system is a key strategy to mitigate this issue.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromoquinolin-2(1H)-one

This protocol is based on a two-step acylation-cyclization of a meta-substituted aniline.[2]

Step 1: Acylation

  • To a solution of 3-bromoaniline in a suitable solvent (e.g., dichloromethane), add an acylating agent such as 3-chloropropionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(3-bromophenyl)-3-chloropropionamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the crude N-(3-bromophenyl)-3-chloropropionamide to a flask containing a Lewis acid catalyst (e.g., aluminum chloride) in a high-boiling solvent (e.g., chlorobenzene).

  • Heat the mixture to reflux and maintain for several hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Knorr Synthesis of a 4-Substituted 2-Hydroxyquinoline

This is a general protocol for the acid-catalyzed intramolecular cyclization of a β-ketoanilide.[8]

  • Reagent Preparation: In a glass vial, place the desired β-ketoanilide (e.g., 200 mg).

  • Reaction Setup: Add polyphosphoric acid (PPA) (approximately 5-6 g) to the vial.

  • Cyclization Reaction: Heat the mixture to 80°C with vigorous stirring until the mixture is fully homogenized (around 15-20 minutes).

  • Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure the completion of the cyclization.

  • Work-up: Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the 2-hydroxyquinoline product.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckReagents Verify Reagent Quality (Purity, Dryness) CheckConditions->CheckReagents Conditions OK ImprovedYield Improved Yield CheckConditions->ImprovedYield Conditions Suboptimal -> Adjust AnalyzeSideRxns Investigate Side Reactions (TLC, LC-MS analysis) CheckReagents->AnalyzeSideRxns Reagents OK CheckReagents->ImprovedYield Reagents Impure -> Purify OptimizeCatalyst Optimize Catalyst (Type, Loading) AnalyzeSideRxns->OptimizeCatalyst Side Reactions Identified AnalyzeSideRxns->ImprovedYield No Major Side Reactions ConsiderAlternative Consider Alternative Synthesis Route OptimizeCatalyst->ConsiderAlternative Optimization Fails OptimizeCatalyst->ImprovedYield Optimization Successful ConsiderAlternative->ImprovedYield KnorrSynthesis beta_ketoanilide β-Ketoanilide protonation Protonation of Carbonyl Oxygen beta_ketoanilide->protonation H+ cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration product 2-Hydroxyquinoline dehydration->product -H2O AlkylationSideReaction start 7-Hydroxyquinolin-2-one + R-X n_alkylation N-Alkylation Product start->n_alkylation Polar Aprotic Solvent (e.g., DMF) o_alkylation O-Alkylation Product start->o_alkylation Non-polar Solvent (e.g., Benzene)

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 7-Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 7-bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 7-bromoquinoline is not working or giving a very low yield. What are the most common causes?

Low or no yield in the Suzuki coupling of 7-bromoquinoline can stem from several factors. The most common issues include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), and instability of the boronic acid reagent. The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] While bromoquinolines are reactive, successful coupling often requires carefully optimized conditions.

Q2: I'm observing a significant amount of quinoline as a byproduct. What is causing this dehalogenation?

The formation of quinoline is due to a dehalogenation side reaction, where the bromine atom at the 7-position is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. To minimize this, screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may be necessary.[1]

Q3: My reaction mixture shows the formation of biaryl products derived from the boronic acid (homocoupling). How can I prevent this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1] Ensuring the reaction is performed under a strict inert atmosphere (e.g., by thoroughly degassing the solvent) and using a fresh, high-quality palladium catalyst can mitigate this issue.

Q4: Are boronic esters or trifluoroborate salts better alternatives to boronic acids for coupling with 7-bromoquinoline?

Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation (cleavage of the C-B bond).[1] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can enhance stability and improve reaction outcomes.[1] These reagents often exhibit a "slow-release" of the active boronic acid, which can minimize side reactions.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Recommendation
Inactive Catalyst - Ensure a strict inert atmosphere is maintained throughout the reaction setup and duration. Degas all solvents thoroughly. - Use fresh, high-quality palladium catalysts and ligands. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1]
Inappropriate Base - The choice of base is critical. Screen a variety of bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF can be beneficial.[1]
Suboptimal Solvent - The solvent system must solubilize all reactants. Common choices include mixtures of dioxane/water, THF/water, DMF/water, and toluene/water.[1]
Incorrect Reaction Temperature - While some Suzuki couplings can proceed at room temperature, heating is often required, typically in the range of 80-120 °C.[1] However, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst degradation, try running the reaction at a lower temperature for a longer period.
Boronic Acid/Ester Instability - Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
Problem 2: Significant Side Product Formation
Side Product Mitigation Strategy
Dehalogenation (formation of quinoline) - Screen different bases and solvents. - Ensure anhydrous conditions if the protocol allows.[1]
Homocoupling of Boronic Acid - Maintain a strict inert atmosphere to exclude oxygen. - Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Protodeboronation - Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] - Minimize the presence of water in non-aqueous systems and consider using a milder base.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of bromo-substituted heterocycles with various boronic acids. While specific data for 7-bromoquinoline is limited in comparative studies, these tables provide a strong starting point for reaction optimization.

Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001296
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001294
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245
Note: This data is for a model reaction and illustrates the significant impact of base selection on yield.

Table 2: Catalyst Systems for Suzuki Coupling of Bromoquinolines

Catalyst SystemLigandBaseSolventTemperature (°C)General Yield Range (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11070-85Good for mono-arylation of dibromoquinolines.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-10075-90Effective for a range of aryl and heteroaryl boronic acids.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Failed Suzuki Coupling (Low or No Yield) check_reagents Check Reagent Quality - 7-Bromoquinoline pure? - Boronic acid/ester fresh? - Catalyst/ligand active? - Solvents anhydrous/degassed? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Systematically Optimize Conditions reagents_ok->optimize_conditions Yes replace_reagents->start screen_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl2, Buchwald ligands) optimize_conditions->screen_catalyst screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) optimize_conditions->screen_solvent adjust_temp Adjust Temperature (e.g., 80-120°C) optimize_conditions->adjust_temp side_reactions Analyze for Side Products (Dehalogenation, Homocoupling) screen_base->side_reactions screen_catalyst->side_reactions screen_solvent->side_reactions adjust_temp->side_reactions dehalogenation Dehalogenation Observed side_reactions->dehalogenation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes success Successful Coupling side_reactions->success No, yield improves mitigate_dehalogenation Modify Base/Solvent dehalogenation->mitigate_dehalogenation mitigate_homocoupling Ensure Inert Atmosphere, Use Pd(0) Precatalyst homocoupling->mitigate_homocoupling mitigate_dehalogenation->optimize_conditions mitigate_homocoupling->optimize_conditions

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product dummy1 dummy2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Overcoming Solubility Challenges of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of quinolinone derivatives in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why do many quinolinone derivatives exhibit poor solubility in common reaction media?

Quinolinone derivatives often display limited solubility due to a combination of their inherent molecular and solid-state properties:

  • Molecular Structure: The core of these molecules is a rigid, planar, and aromatic quinolinone structure. This aromaticity and planarity contribute to strong intermolecular interactions, such as π-π stacking, in the solid state.

  • Crystal Lattice Energy: These strong intermolecular forces result in a highly stable crystal lattice. A significant amount of energy is required to break this lattice and allow the individual molecules to be solvated by the solvent.

  • Lipophilicity: Many quinolinone derivatives are designed to be lipophilic (fat-soluble) to interact with biological targets, which inherently makes them less soluble in aqueous or polar protic solvents.

Q2: What are the initial steps I should take when encountering a poorly soluble quinolinone derivative?

When you encounter a quinolinone derivative with poor solubility, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps should involve:

  • Solvent Screening: Test the solubility of your compound in a range of common organic solvents with varying polarities.

  • Co-solvent Systems: If the compound is soluble in a water-miscible organic solvent like DMSO or ethanol, you can prepare a concentrated stock solution and then dilute it into your aqueous reaction medium. Be mindful of the final co-solvent concentration, as high levels can interfere with reactions or biological assays.

  • pH Adjustment: For quinolinone derivatives with ionizable groups (typically basic nitrogen atoms), adjusting the pH of the medium can significantly enhance solubility.

Q3: How does pH adjustment improve the solubility of quinolinone derivatives?

Quinoline and its derivatives are generally weak bases.[1] By lowering the pH of the aqueous medium (making it more acidic), the basic nitrogen atoms in the quinolinone structure can become protonated. This protonation results in the formation of a salt, which is typically much more soluble in water than the neutral form of the compound. For effective solubilization, it is often recommended to adjust the pH to at least 1-2 units below the pKa of the basic group.[1]

Q4: When should I consider using cyclodextrins, and how do they work?

Cyclodextrins are a good option when co-solvents and pH adjustment are not effective or are incompatible with your experimental setup. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] This structure allows them to encapsulate the lipophilic quinolinone derivative within their cavity, forming a water-soluble "inclusion complex."[2] This complex effectively shields the hydrophobic part of the molecule from the aqueous environment, thereby increasing its apparent solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for this purpose.[3]

Q5: What are solid dispersions, and are they suitable for laboratory-scale reactions?

Solid dispersions are formulations where the poorly soluble drug is dispersed in a solid, hydrophilic polymer matrix. This technique enhances solubility by preventing the drug from forming a stable crystal lattice, thus promoting faster dissolution. While highly effective, preparing solid dispersions often involves techniques like spray drying or hot-melt extrusion, which may be more suitable for formulation development than for routine laboratory-scale reactions. However, a solvent evaporation method can be adapted for smaller scales.

Troubleshooting Guides

Issue 1: My quinolinone derivative precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.

  • Possible Cause: The final concentration of your compound exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of DMSO. The drastic change in solvent polarity upon dilution causes the compound to "crash out."

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be too high. Prepare serial dilutions to determine the maximum achievable concentration in your final reaction medium.

    • Increase the Final DMSO Concentration: While keeping the co-solvent concentration low is generally desirable, a slight increase (e.g., from 0.5% to 1% DMSO) might be sufficient to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any effects on your experiment.

    • Use a Different Co-solvent: In some cases, another water-miscible solvent like ethanol or N,N-dimethylformamide (DMF) might be more effective.

    • Employ a Solubility Enhancer: If adjusting the co-solvent is not sufficient, consider adding a solubility enhancer like HP-β-cyclodextrin to your aqueous buffer before adding the compound stock solution.

Issue 2: Adjusting the pH of my solution did not improve the solubility of my quinolinone derivative.

  • Possible Cause:

    • The compound may not have an ionizable group within the pH range you are working.

    • The intrinsic solubility of the formed salt is still low.

    • You may be observing the "common ion effect" or "salting out."

  • Troubleshooting Steps:

    • Verify the pKa: If possible, determine the pKa of your compound to ensure you are adjusting the pH to the appropriate range for ionization.

    • Try a Different Buffer or Counter-ion: The choice of buffer and its counter-ion can influence the solubility of the salt. Experiment with different buffer systems.

    • Check Buffer Concentration: High salt concentrations from the buffer can sometimes decrease the solubility of organic molecules (salting out). Try using the minimum effective buffer concentration.

    • Combine with Another Method: If pH adjustment alone is insufficient, combine it with the use of a co-solvent or a cyclodextrin.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for several quinolinone and quinoline derivatives in various solvents. Please note that solubility is highly dependent on the specific derivative, solvent, temperature, and pH. This data is intended to be a reference guide.

CompoundSolventTemperatureSolubilityCitation(s)
Camptothecin Derivatives
IrinotecanDMSONot Specified25 mg/mL[1]
Irinotecan HydrochlorideDMSONot Specified100 mg/mL[3]
Irinotecan HydrochlorideDimethyl formamideNot Specified~20 mg/mL[4][5]
Irinotecan Hydrochloride HydrateDMSO:PBS (1:1, pH 7.2)Not Specified~0.5 mg/mL[4]
Topotecan HydrochlorideDMSONot Specified~10 mg/mL[6]
Topotecan HydrochlorideDMSO:PBS (1:1, pH 7.2)Not Specified~0.5 mg/mL[6]
TopotecanWaterNot SpecifiedUp to 1 mg/mL
CamptothecinDMSONot Specified10 mg/mL
CamptothecinMethanolNot Specified40 mg/mL
Camptothecin0.1N NaOHNot Specified50 mg/mL
Fluoroquinolone Derivatives
CiprofloxacinWater (pH 7)25 °C0.088 mg/mL
NorfloxacinWater (pH 7)25 °C0.31 mg/mL
Levofloxacin HemihydrateAqueous Buffer (pH 3.0)30 °C70.66 mg/mL
Levofloxacin HemihydrateAqueous Buffer (pH 8.0)30 °C44.39 mg/mL
Ciprofloxacin LactateAqueous Buffer (pH 3.0)30 °C243.08 mg/mL
Ciprofloxacin LactateAqueous Buffer (pH 8.0)30 °C0.23 mg/mL
Other Quinoline/Quinolinone Derivatives
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL
4,7-DichloroquinolineChloroformNot Specified50 mg/mL
RosuvastatinEthanolNot Specified~1 mg/mL
RosuvastatinDMSONot Specified~5 mg/mL
RosuvastatinDimethyl formamideNot Specified~5 mg/mL
RosuvastatinPBS (pH 7.2)Not Specified~5 mg/mL

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to determine the effect of HP-β-CD on the solubility of a quinolinone derivative.

Materials:

  • Quinolinone derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with tight-fitting caps

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 10% w/v) in your desired buffer.[3]

  • Add Excess Compound: To a fixed volume of each HP-β-CD solution, add an excess amount of the quinolinone derivative powder. Ensure there is undissolved solid material in each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[3]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15-30 minutes) to pellet the undissolved solid.[3]

  • Quantification: Carefully collect the supernatant, dilute it appropriately with the mobile phase, and analyze the concentration of the dissolved quinolinone derivative using a validated analytical method like HPLC-UV.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.[3]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a method for preparing a solid dispersion on a laboratory scale.

Materials:

  • Quinolinone derivative

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the compound and polymer are soluble.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the quinolinone derivative and the hydrophilic polymer in the chosen organic solvent in a specific weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).[3]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to form a thin film of the solid dispersion on the wall of the flask.[3]

  • Drying: Dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[3]

  • Pulverization: Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and if necessary, pass it through a sieve.

  • Characterization (Optional): The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Visualizations

G cluster_factors Factors Affecting Quinolinone Derivative Solubility molecular_properties Molecular Properties lipophilicity Lipophilicity (logP) molecular_properties->lipophilicity pka pKa molecular_properties->pka molecular_weight Molecular Weight molecular_properties->molecular_weight hydrogen_bonding H-Bond Donors/Acceptors molecular_properties->hydrogen_bonding solid_state_properties Solid-State Properties crystal_lattice_energy Crystal Lattice Energy solid_state_properties->crystal_lattice_energy polymorphism Polymorphism solid_state_properties->polymorphism melting_point Melting Point solid_state_properties->melting_point solvent_properties Solvent Properties polarity Polarity solvent_properties->polarity pH pH solvent_properties->pH co_solvents Co-solvents solvent_properties->co_solvents temperature Temperature solvent_properties->temperature

Caption: Factors influencing the solubility of quinolinone derivatives.

G start Poorly Soluble Quinolinone Derivative solvent_screening Solvent Screening (e.g., DMSO, Ethanol, DMF) start->solvent_screening soluble_in_organic Is it soluble in a water-miscible organic solvent? solvent_screening->soluble_in_organic prepare_stock Prepare concentrated stock solution and dilute into aqueous media soluble_in_organic->prepare_stock Yes ionizable Does the compound have an ionizable group? soluble_in_organic->ionizable No precipitation Does it precipitate upon dilution? prepare_stock->precipitation adjust_concentration Adjust final concentration or co-solvent percentage precipitation->adjust_concentration Yes soluble_product Soluble Product for Reaction precipitation->soluble_product No adjust_concentration->precipitation ph_adjustment Adjust pH of aqueous media ionizable->ph_adjustment Yes advanced_methods Advanced Methods: - Cyclodextrin Complexation - Solid Dispersion ionizable->advanced_methods No soluble_after_ph Is it soluble? ph_adjustment->soluble_after_ph soluble_after_ph->advanced_methods No soluble_after_ph->soluble_product Yes advanced_methods->soluble_product

Caption: Troubleshooting workflow for poor solubility.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromoquinolin-2(1H)-one and 6-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for the modulation of its pharmacological properties. This guide provides a comparative analysis of the reactivity of two key isomers, 7-Bromoquinolin-2(1H)-one and 6-Bromoquinolin-2(1H)-one, with a focus on their utility in common palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are limited in the published literature, this document will draw upon established principles of organic chemistry and available experimental data for related compounds to provide a comprehensive overview for researchers and scientists.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

PropertyThis compound6-Bromoquinolin-2(1H)-one
Molecular Formula C₉H₆BrNOC₉H₆BrNO[1]
Molecular Weight 224.05 g/mol 224.05 g/mol [1]
CAS Number 89446-51-51810-66-8

Comparative Reactivity Analysis

The reactivity of the C-Br bond in this compound and 6-Bromoquinolin-2(1H)-one in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is influenced by both electronic and steric factors.

Electronic Effects: The quinolin-2(1H)-one ring system possesses a lactam functionality, which influences the electron distribution throughout the bicyclic structure. The nitrogen atom of the lactam is electron-donating, while the carbonyl group is electron-withdrawing. The position of the bromine atom relative to these groups and the nitrogen of the quinoline ring will affect the polarization of the C-Br bond and its susceptibility to oxidative addition by a palladium(0) catalyst. In general, a more electron-deficient aryl halide will undergo oxidative addition more readily.

Steric Effects: The steric environment around the C-Br bond can also play a significant role in the rate of reaction. Increased steric hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.

Based on these principles, the C6-Br bond in 6-Bromoquinolin-2(1H)-one is generally expected to be more reactive than the C7-Br bond in this compound in palladium-catalyzed cross-coupling reactions. This is primarily due to the electronic influence of the nitrogen atom in the pyridine ring, which is expected to have a more pronounced electron-withdrawing effect at the C6 position compared to the C7 position. This increased electrophilicity at C6 would facilitate the initial oxidative addition step in the catalytic cycle.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While no direct comparative yield data for the two isomers is available, studies on related bromoquinolines demonstrate the feasibility of this transformation.

6-Bromoquinoline DerivativeBoronic Acid PartnerProductYield (%)Reference
Methyl 6-bromoquinoline-3-carboxylatePhenylboronic acidMethyl 6-phenylquinoline-3-carboxylate>95%[2]
6-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-chloroquinoline-3-carbonitrileHigh (not specified)[2]
6-Bromo-1-methylquinolin-4(1H)-one3-Tolylboronic acid6-(3-Tolyl)-1-methylquinolin-4(1H)-oneOptimization dependent[2]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the electronic and steric properties of the bromoquinoline.

Bromoquinoline DerivativeAmine PartnerProductYield (%)Reference
6-bromo-1H-indazoleAnilineN-phenyl-1H-indazol-6-amine85[3]
6-bromo-1H-indazoleMorpholine6-(morpholino)-1H-indazole95[3]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 6-Bromoquinolin-2(1H)-one.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromoquinolin-2(1H)-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoquinolin-2(1H)-one, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromoquinolin-2(1H)-one (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the bromoquinolin-2(1H)-one, palladium precatalyst, phosphine ligand, and base.

  • Remove the Schlenk tube from the glovebox and add the anhydrous solvent and the amine under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_iso Product Isolation & Purification prep1 Combine Reactants: - Bromoquinolin-2(1H)-one - Arylboronic Acid - Pd Catalyst - Base prep2 Add to Flame-Dried Schlenk Flask prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 exec1 Heat to 80-100 °C with Vigorous Stirring prep4->exec1 exec2 Monitor by TLC or LC-MS exec1->exec2 iso1 Reaction Work-up: - Quench with H₂O - Extract with Organic Solvent exec2->iso1 iso2 Purification: - Column Chromatography iso1->iso2 Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_iso Product Isolation & Purification prep1 Combine in Glovebox: - Bromoquinolin-2(1H)-one - Pd Precatalyst - Ligand - Base prep2 Add Anhydrous Solvent and Amine under Inert Gas prep1->prep2 exec1 Heat to 80-110 °C prep2->exec1 exec2 Monitor by TLC or LC-MS exec1->exec2 iso1 Reaction Work-up: - Quench with aq. NH₄Cl - Extract with Organic Solvent exec2->iso1 iso2 Purification: - Column Chromatography iso1->iso2

References

A Comparative Guide to the Synthesis of 7-Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 7-position plays a crucial role in modulating the pharmacological activity of these compounds. This guide provides an objective comparison of various synthetic routes to 7-substituted quinolin-2-ones, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Several classical and modern synthetic methodologies are available for the preparation of 7-substituted quinolin-2-ones. The choice of a particular route depends on factors such as the availability of starting materials, desired substituent, reaction conditions, and scalability. This section compares the most common methods: the Doebner-von Miller reaction, the Combes synthesis, the Knorr synthesis, palladium-catalyzed reactions, and microwave-assisted methods.

Data Presentation: A Comparative Overview

The following table summarizes the key features, advantages, and disadvantages of the primary synthetic routes to 7-substituted quinolin-2-ones.

Synthetic Route Starting Materials General Reaction Conditions Typical Yields Advantages Disadvantages
Doebner-von Miller Reaction m-Substituted anilines, α,β-unsaturated carbonyl compoundsAcid catalysis (e.g., HCl, H₂SO₄), often harsh conditions and high temperatures.[1][2]40-60%Readily available starting materials.[2]Often results in a mixture of 5- and 7-substituted isomers, harsh reaction conditions, potential for polymerization of the carbonyl compound.[3][4]
Combes Synthesis m-Substituted anilines, β-diketonesAcid catalysis (e.g., H₂SO₄, PPA), heating.[2][5]60-85%Good yields, regioselective for the 7-substituted product with m-substituted anilines.[6]Requires β-diketones which may not be readily available, strong acid catalysis.[5]
Knorr Synthesis β-ketoanilides derived from m-substituted anilinesStrong acid (e.g., H₂SO₄, PPA), heating.[7]50-90%Good yields, clean conversion of the β-ketoanilide.[7]Requires pre-synthesis of the β-ketoanilide intermediate.
Palladium-Catalyzed Reactions m-Haloanilines, alkynes, or other coupling partnersPd catalyst (e.g., Pd(OAc)₂), ligand, base, solvent, often elevated temperatures.[8][9]60-95%High yields and functional group tolerance, excellent regioselectivity.[8]Expensive catalyst, requires inert atmosphere, sometimes requires multi-step synthesis of precursors.[8]
Microwave-Assisted Synthesis Various (can be applied to other methods)Microwave irradiation, often shorter reaction times and lower temperatures.[10][11][12]Often improved yields compared to conventional heating.Rapid synthesis, improved yields, potential for solvent-free conditions.[12][13]Requires specialized microwave equipment, scalability can be a concern.[12]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes to 7-substituted quinolin-2-ones.

Doebner-von Miller Synthesis of 7-Methylquinolin-2-one

This protocol is adapted from procedures for the synthesis of substituted quinolines.[3]

Materials:

  • m-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Nitrobenzene (oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, cautiously add concentrated hydrochloric acid to cooled m-toluidine with stirring.

  • Add nitrobenzene to the mixture.

  • Slowly add crotonaldehyde to the reaction mixture while maintaining a low temperature with an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the 7-methyl and 5-methyl isomers.

Combes Synthesis of 7-Chloro-2,4-dimethylquinolin-2-one (conceptual)

This is a conceptual protocol based on the general Combes reaction, which typically yields quinolines.[2] Modification to yield the quinolin-2-one would require a subsequent oxidation step not detailed here.

Materials:

  • m-Chloroaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Ice

  • Water

Procedure:

  • In a flask, mix m-chloroaniline and acetylacetone.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat gently for a few hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain 7-chloro-2,4-dimethylquinoline.

Knorr Synthesis of a 7-Substituted Quinolin-2-one

This protocol is a general procedure adapted from the Knorr synthesis.[7]

Materials:

  • β-ketoanilide (pre-synthesized from a m-substituted aniline and a β-ketoester)

  • Polyphosphoric acid (PPA)

Procedure:

  • To the β-ketoanilide in a reaction vessel, add polyphosphoric acid.

  • Heat the mixture with vigorous stirring until a homogenous solution is formed (typically around 80 °C).

  • Continue heating for an additional 1.5 to 2 hours.

  • Cool the reaction vessel and pour the contents into cold water.

  • The product may precipitate and can be collected by filtration, or the aqueous solution can be extracted with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Synthesis of a 7-Substituted Quinolin-2-one

This is a general representation of a palladium-catalyzed intramolecular C-H amination to form the quinolin-2-one ring.

Materials:

  • N-substituted-3-(3-substituted-phenyl)acrylamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Solvent (e.g., DMF)

  • Oxygen atmosphere

Procedure:

  • In a reaction vessel, dissolve the N-substituted-3-(3-substituted-phenyl)acrylamide in the solvent.

  • Add palladium(II) acetate and copper(II) acetate to the solution.

  • Heat the reaction mixture under an oxygen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Microwave-Assisted Synthesis of a Substituted Quinolin-2-one

This protocol outlines a general procedure for microwave-assisted synthesis, which can often be adapted from conventional heating methods.[10][14]

Materials:

  • Appropriate starting materials (e.g., for a Combes or Doebner-von Miller reaction)

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • Place the reactants and any catalyst or solvent in a microwave-safe reaction vessel equipped with a stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time. Irradiate the mixture with microwaves.

  • After the reaction is complete, cool the vessel to a safe temperature before opening.

  • Work up the reaction mixture as per the corresponding conventional method.

  • Purify the product as required.

Visualizations

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental transformations in the key synthetic routes.

Doebner_von_Miller m_aniline m-Substituted Aniline intermediate Michael Adduct Intermediate m_aniline->intermediate ab_carbonyl α,β-Unsaturated Carbonyl Compound ab_carbonyl->intermediate dihydroquinoline 1,2-Dihydroquinoline Intermediate intermediate->dihydroquinoline Cyclization (Acid-catalyzed) product_mixture Mixture of 5- and 7-Substituted Quinolines dihydroquinoline->product_mixture Oxidation quinolin_2_one 7-Substituted Quinolin-2-one (after oxidation) product_mixture->quinolin_2_one Further Steps

Caption: Doebner-von Miller reaction pathway for quinoline synthesis.

Combes_Synthesis m_aniline m-Substituted Aniline enaminone Enaminone Intermediate m_aniline->enaminone beta_diketone β-Diketone beta_diketone->enaminone quinoline 7-Substituted Quinoline enaminone->quinoline Acid-catalyzed Cyclization quinolin_2_one 7-Substituted Quinolin-2-one (after oxidation) quinoline->quinolin_2_one Oxidation

Caption: Combes synthesis pathway for 7-substituted quinolines.

Knorr_Synthesis beta_ketoanilide β-Ketoanilide quinolin_2_one 7-Substituted Quinolin-2-one beta_ketoanilide->quinolin_2_one Intramolecular Cyclization (Strong Acid)

Caption: Knorr synthesis for direct formation of quinolin-2-ones.

Experimental Workflow Diagram

This diagram illustrates a general experimental workflow applicable to many of the described syntheses.

Experimental_Workflow start Start: Reactant Mixing reaction Reaction (Heating / Microwave) start->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: 7-Substituted Quinolin-2-one characterization->end

Caption: General experimental workflow for synthesis.

References

Unveiling the Biological Potential: A Comparative Analysis of 7-Bromoquinolin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-Bromoquinolin-2(1H)-one and its structural analogs. While direct comparative studies on this compound are limited, this document synthesizes available experimental data on closely related halogenated and substituted quinolin-2(1H)-ones to offer insights into their anticancer and antimicrobial potential.

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the 7th position, as in this compound, is anticipated to modulate its physicochemical properties and biological efficacy. This guide delves into the available data to draw a comparative landscape of its potential bioactivity against that of its analogs.

Comparative Analysis of Anticancer Activity

Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of critical cellular processes such as cell proliferation and survival. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Below is a summary of the in vitro anticancer activity of this compound analogs. It is important to note that the experimental conditions, such as the specific cancer cell lines and assay methods, can vary between studies, impacting direct comparability.

Compound/AnalogCancer Cell LineIC50 (µM)Reference(s)
5,7-Dibromo-8-hydroxyquinoline C6 (rat glioblastoma)9.6[1]
HeLa (human cervical cancer)Not specified[2]
HT29 (human colon adenocarcinoma)Not specified[2]
6,8-Dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0[2]
HT29 (human colon adenocarcinoma)26.2[2]
HeLa (human cervical cancer)24.1[2]
7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine HCT-116 (human colon carcinoma)23.39[3]
3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one HCT-116 (human colon carcinoma)21.41[3]
HeLa (human cervical cancer)21.41[3]
Quinolin-2-one Schiff-base hybrid 6c (R¹ = Cl, R² = H) MCF-7 (human breast adenocarcinoma)34 nM[4]
Quinolin-2-one Schiff-base hybrid 5a MCF-7 (human breast adenocarcinoma)34 nM[4]

Comparative Analysis of Antimicrobial Activity

The quinoline scaffold is a core component of several established antimicrobial drugs. Synthetic quinolin-2(1H)-one derivatives are frequently screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activities of some halogenated quinoline derivatives. As with the anticancer data, variations in tested microbial strains and methodologies should be considered when comparing these values.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference(s)
Quinoline-2-one Schiff-base hybrid 6c Staphylococcus aureus (MRSA)0.75[5]
Enterococcus faecalis (VRE)0.75[5]
Staphylococcus epidermidis (MRSE)2.50[5]
7-substituted-6-fluoroquinolone derivative 2 Gram-positive & Gram-negative bacteria≤ 0.860[6]
7-substituted-6-fluoroquinolone derivative 3 Gram-positive & Gram-negative bacteria≤ 0.860[6]
7-substituted-6-fluoroquinolone derivative 4 Gram-positive & Gram-negative bacteria≤ 0.860[6]
5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one S. aureus & E. coli6.25[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of quinolin-2(1H)-one derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with quinolinone derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare serial dilutions of quinolinone derivatives in broth C Inoculate microtiter plate wells A->C B Prepare standardized bacterial/fungal inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

MIC Determination Workflow

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinolin-2(1H)-one derivatives is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell growth and survival. Two prominent mechanisms that have been identified for this class of compounds are the inhibition of tubulin polymerization and the modulation of the EGFR/HER2 signaling cascade.

Inhibition of Tubulin Polymerization

Several quinolin-2(1H)-one analogs have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8][9][10]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Quinolinone Quinolin-2(1H)-one Analog Tubulin β-Tubulin (Colchicine Site) Quinolinone->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Inhibition of Tubulin Polymerization by Quinolin-2(1H)-one Analogs

EGFR/HER2 Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a critical role in cell proliferation, survival, and differentiation. Overexpression or aberrant activation of these receptors is a hallmark of many cancers. Certain quinoline-based compounds have been designed as dual inhibitors of EGFR and HER2.[4][11][12] By blocking the ATP-binding site of these kinases, they prevent downstream signaling through pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to reduced cancer cell proliferation and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinolinone Quinolinone Inhibitor EGFR_HER2 EGFR/HER2 Quinolinone->EGFR_HER2 Inhibits PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER2 Signaling Pathway Inhibition

References

Differentiating Quinolinone Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of quinolinone isomers is a critical step in ensuring the efficacy, safety, and novelty of therapeutic candidates. This guide provides an objective comparison of spectroscopic techniques for differentiating quinolinone isomers, supported by experimental data and detailed protocols.

Quinolinone and its isomers are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The seemingly subtle shift of a carbonyl group or the repositioning of a substituent can dramatically alter a molecule's biological activity. Spectroscopic analysis offers a powerful and non-destructive toolkit for unambiguously distinguishing between these closely related compounds. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the differentiation of key quinolinone isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for common quinolinone isomers, providing a direct comparison of their characteristic signals.

Unsubstituted Quinolinone Isomers

Table 1: Spectroscopic Data for 2(1H)-Quinolinone and 4(1H)-Quinolinone

Spectroscopic Technique2(1H)-Quinolinone4(1H)-QuinolinoneKey Differentiating Features
¹H NMR (DMSO-d₆, δ ppm)~11.89 (br s, 1H, NH), ~7.88 (d, 1H), ~7.55 (t, 1H), ~7.45 (d, 1H), ~7.20 (t, 1H), ~6.50 (d, 1H)~11.91 (br s, 1H, NH), ~8.17 (d, 1H), ~7.97 (d, 1H), ~7.68 (t, 1H), ~7.36 (t, 1H), ~6.12 (d, 1H)[2]The chemical shifts of the vinyl protons (H3 and H4 in 2-quinolinone, H2 and H3 in 4-quinolinone) are significantly different.
¹³C NMR (DMSO-d₆, δ ppm)~162.0 (C=O), ~140.0, ~139.0, ~130.0, ~128.0, ~122.0, ~121.0, ~116.0, ~115.0~177.0 (C=O), ~141.0, ~140.0, ~132.0, ~125.0, ~124.0, ~118.0, ~110.0, ~109.0The carbonyl carbon (C=O) resonance is a key diagnostic peak, appearing at a different chemical shift for each isomer.
Mass Spectrometry (EI-MS)m/z 145 (M⁺), 117 ([M-CO]⁺), 90, 89[3]m/z 145 (M⁺), 117 ([M-CO]⁺), 90, 89While the molecular ion peak is the same, the relative intensities of fragment ions resulting from the loss of CO can differ.
FTIR (KBr, cm⁻¹)~3100-2800 (N-H str.), ~1660 (C=O str.), ~1600 (C=C str.)[3]~3200-2900 (N-H str.), ~1640 (C=O str.), ~1610 (C=C str.)The carbonyl (C=O) stretching frequency is a key differentiator, often appearing at a higher wavenumber for 2-quinolinone.
UV-Vis (Ethanol, λmax nm)~228, 270, 328~235, 280, 315The position and relative intensities of the absorption maxima are distinct for each isomer.
Substituted Quinolinone Isomers: A Case Study of Chloro-4(1H)-quinolones

The influence of substituent position on the spectroscopic properties is a critical aspect of isomer differentiation. The following table compares the data for 6-chloro- and 7-chloro-4(1H)-quinolone.

Table 2: Spectroscopic Data for 6-Chloro- and 7-Chloro-4(1H)-quinolone

Spectroscopic Technique6-Chloro-4(1H)-quinolone7-Chloro-4(1H)-quinoloneKey Differentiating Features
¹H NMR (DMSO-d₆, δ ppm)~8.1 (d, 1H, H5), ~7.8 (d, 1H, H2), ~7.6 (dd, 1H, H7), ~7.4 (d, 1H, H8), ~6.0 (d, 1H, H3)~8.0 (d, 1H, H5), ~7.9 (d, 1H, H8), ~7.8 (d, 1H, H2), ~7.4 (dd, 1H, H6), ~6.0 (d, 1H, H3)The splitting patterns and chemical shifts of the aromatic protons are distinct due to the different positions of the chlorine atom.
¹³C NMR (CDCl₃, δ ppm)~178.0 (C=O), ~140.0, ~138.0, ~132.0, ~130.0, ~126.0, ~125.0, ~119.0, ~110.0~178.0 (C=O), ~141.0, ~140.0, ~136.0, ~127.0, ~126.0, ~120.0, ~118.0, ~110.0[4]The chemical shifts of the aromatic carbons, particularly those ortho and para to the chlorine atom, are significantly affected.
Mass Spectrometry (EI-MS)m/z 179/181 (M⁺/M⁺+2), 151/153, 116m/z 179/181 (M⁺/M⁺+2), 151/153, 116[5]The mass spectra will show the characteristic isotopic pattern for a chlorine-containing compound, but fragmentation patterns may show subtle differences.
FTIR (KBr, cm⁻¹)~1635 (C=O str.), ~820 (C-Cl str.)~1630 (C=O str.), ~800 (C-Cl str.)[5]The C-Cl stretching vibration may appear at a slightly different wavenumber depending on its position on the aromatic ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinolinone isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain further structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides a fingerprint that can be used to differentiate between isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Spectrum Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrations for quinolinones include the N-H stretch, C=O stretch, and C=C aromatic stretches. The precise frequencies of these vibrations can vary between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinolinone isomer in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε). The electronic transitions in the molecule give rise to a characteristic spectrum that can be used for differentiation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of quinolinone isomers.

Spectroscopic_Workflow Workflow for Quinolinone Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Quinolinone Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyze MS Mass Spectrometry (EI, ESI, MS/MS) Sample->MS Analyze FTIR FTIR Spectroscopy Sample->FTIR Analyze UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data FTIR_Data Characteristic Frequencies (C=O, N-H) FTIR->FTIR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Identification Isomer Identification and Differentiation NMR_Data->Identification Compare & Correlate MS_Data->Identification Compare & Correlate FTIR_Data->Identification Compare & Correlate UV_Vis_Data->Identification Compare & Correlate

Caption: A generalized workflow for the differentiation of quinolinone isomers using multiple spectroscopic techniques.

The structural relationship between the common quinolinone isomers is depicted below, highlighting the key difference in the position of the carbonyl group.

Quinolinone_Isomers Core Structures of Quinolinone Isomers cluster_2q 2(1H)-Quinolinone cluster_4q 4(1H)-Quinolinone Struct_2Q Isomerism Isomeric Relationship Struct_2Q->Isomerism Struct_4Q Isomerism->Struct_4Q

Caption: The constitutional isomerism between 2(1H)-quinolinone and 4(1H)-quinolone.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between quinolinone isomers, a crucial step in advancing drug discovery and development.

References

A Comparative Analysis of 7-Bromoquinolin-2(1H)-one and Other Halogenated Quinolines as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds and functional materials. The strategic functionalization of the quinoline ring is a critical step in the development of novel therapeutic agents. Among the various precursors, halogenated quinolines serve as versatile intermediates for diversification, primarily through cross-coupling reactions. This guide provides an objective comparison of the efficacy of 7-Bromoquinolin-2(1H)-one against other halogenated quinolines, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary: The Reactivity-Cost Trade-Off

The choice of a halogenated quinoline intermediate is fundamentally a balance between reactivity and cost. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker C-I and C-Br bonds facilitating the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Cl bond.[1]

This compound emerges as a highly versatile and efficient intermediate. The carbon-bromine bond at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1][2][3] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[3] While iodoquinolines may offer even higher reactivity, they are often more expensive and less stable. Conversely, chloroquinolines are more cost-effective, but their lower reactivity often necessitates more forcing conditions or highly specialized and expensive catalyst systems to achieve comparable yields to their bromo counterparts.[1]

Recent advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly improved the utility of the more economical chloroquinolines.[1] However, bromoquinolines like this compound often provide higher yields under milder reaction conditions, making them a reliable choice for complex syntheses.[1]

Comparative Data on Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The performance of different halogenated quinolines in this reaction highlights their relative efficacy.

Halogenated QuinolineCatalyst System (Typical)Conditions (Typical)Yield (%)Notes
This compound Pd(dppf)Cl₂, K₂CO₃90°C, 12hHighGenerally provides high yields under relatively mild conditions. The C-Br bond is readily activated.[4][5]
7-Chloroquinolin-2(1H)-one Pd(OAc)₂ / Bulky Phosphine Ligand, K₃PO₄100-120°CModerate to HighRequires more specialized, electron-rich, and bulky ligands (e.g., XPhos, RuPhos) and often higher temperatures to overcome the stronger C-Cl bond.[1][5]
7-Iodoquinolin-2(1H)-one Pd(PPh₃)₄, Na₂CO₃Room Temp to 80°CVery HighHighest reactivity, often allowing for milder conditions. However, starting materials can be more expensive and less stable.[1]
7-Fluoroquinolin-2(1H)-one Not typically usedN/AVery Low / No ReactionThe C-F bond is generally too strong for standard palladium-catalyzed oxidative addition.

This table represents generalized data based on established reactivity trends. Actual yields are substrate and condition-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for key cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a powerful method for introducing aryl or heteroaryl groups at the 7-position of the quinoline core.[3]

Reaction: this compound + Arylboronic Acid → 7-Arylquinolin-2(1H)-one

Procedure:

  • To a reaction vessel, add the this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[4]

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[5]

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2(1H)-one.[3][5]

General Protocol for Buchwald-Hartwig Amination

This reaction is a versatile method for forming carbon-nitrogen bonds, essential for synthesizing many pharmaceutical compounds.

Reaction: this compound + Amine → 7-Aminoquinolin-2(1H)-one

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

  • Add an anhydrous solvent, such as toluene or THF.

  • Degas the mixture thoroughly.

  • Heat the reaction to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the final product.

Visualizing Synthetic Pathways and Mechanisms

Diagrams are essential for understanding the complex processes in chemical synthesis.

G cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Oxidative Addition pd_complex [Ar-Pd(II)-X]Ln pd0->pd_complex Ar-X reductive_elimination Reductive Elimination Reductive Elimination pd_intermediate [Ar-Pd(II)-R]Ln transmetalation Transmetalation Transmetalation aryl_halide Ar-X (e.g., 7-Bromoquinolinone) organometallic R-B(OR)₂ (Boronic Acid) product Ar-R (Coupled Product) pd_complex->pd_intermediate R-B(OR)₂ pd_intermediate->pd0 Ar-R base Base base->transmetalation halide_salt X-B(OR)₂

Caption: Generalized catalytic cycle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

G start This compound reaction_step Suzuki-Miyaura Coupling start->reaction_step reagents Arylboronic Acid, Pd Catalyst, Base reagents->reaction_step intermediate 7-Arylquinolin-2(1H)-one reaction_step->intermediate further_modification Further Functionalization (e.g., Alkylation, Amination) intermediate->further_modification final_product Complex Bioactive Molecule (e.g., Drug Candidate) further_modification->final_product

Caption: Synthetic workflow illustrating the use of this compound as a key intermediate.

Conclusion

This compound stands out as a robust and highly effective intermediate in organic synthesis, particularly for drug development and materials science. Its favorable reactivity in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. While other halogenated quinolines, especially chloro-derivatives, present a more economical option, the decision to use them often requires significant investment in catalyst optimization and may involve harsher reaction conditions. The reliability and versatility of this compound, which consistently provides good to excellent yields under moderate conditions, solidify its position as a preferred intermediate for researchers aiming to accelerate the synthesis of complex and novel quinoline-based compounds.

References

Validating the Structure of 7-Bromoquinolin-2(1H)-one Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of NMR data for 7-Bromoquinolin-2(1H)-one and its derivatives, supported by detailed experimental protocols to aid in their structural validation.

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The introduction of a bromine atom at the C7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, precise characterization of these derivatives is paramount. This guide will focus on the interpretation of ¹H and ¹³C NMR spectra, which are fundamental to confirming the substitution pattern and overall structure of these compounds.

Comparative NMR Data Analysis

The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substitution on the quinolinone core will induce characteristic changes in the ¹H and ¹³C NMR spectra. Below is a comparison of the expected NMR data for this compound and two of its derivatives.

Table 1: Comparative ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentThis compound (Estimated)7-Bromo-4-methylquinolin-2(1H)-one (Estimated)7-Hydroxy-4-methyl-2(1H)-quinolone (Predicted)[1]
NH ~11.8 (br s)~11.6 (br s)~11.5 (br s)
H-3 ~6.5 (d, J ≈ 9.6 Hz)~6.2 (s)~6.0 (s)
H-4 ~7.8 (d, J ≈ 9.6 Hz)--
H-5 ~7.9 (d, J ≈ 8.8 Hz)~7.8 (d, J ≈ 8.7 Hz)~7.5 (d)
H-6 ~7.5 (dd, J ≈ 8.8, 2.0 Hz)~7.4 (dd, J ≈ 8.7, 2.1 Hz)~6.8 (dd)
H-8 ~7.7 (d, J ≈ 2.0 Hz)~7.6 (d, J ≈ 2.1 Hz)~6.7 (d)
-CH₃ -~2.4 (s)~2.4 (s)
-OH --~9.8 (s)

Table 2: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentThis compound (Estimated)7-Bromo-4-methylquinolin-2(1H)-one (Estimated)7-Hydroxy-4-methyl-2(1H)-quinolone (Predicted)[1]
C-2 ~162.0~161.5~162.1
C-3 ~121.0~120.5~115.8
C-4 ~140.0~148.0~150.2
C-4a ~118.0~117.5~113.4
C-5 ~129.0~128.5~125.9
C-6 ~128.0~127.5~112.9
C-7 ~119.0~118.5~155.8
C-8 ~132.0~131.5~102.1
C-8a ~139.0~138.5~139.6
-CH₃ -~18.0~18.5

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for structural elucidation and comparison.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis. The exact amount may be adjusted based on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve a wide range of organic compounds and for its convenient residual solvent peaks for spectral referencing.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. Ensure that the solution is free of any particulate matter.

Protocol 2: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Perform a standard 1D proton experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Typical spectral width: 0-200 ppm.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, which is essential for assigning protons on the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the position of substituents.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound derivatives using NMR spectroscopy.

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolve in DMSO-d6) purification->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing (Referencing, Phasing, Integration) two_d_nmr->data_processing spectral_assignment Spectral Assignment (Chemical Shifts, Coupling Constants) data_processing->spectral_assignment structure_confirmation Structure Confirmation (Comparison with expected structure and analogs) spectral_assignment->structure_confirmation

Caption: Workflow for NMR-based structural validation.

Signaling Pathways and Logical Relationships

For the structural elucidation of this compound derivatives, the logical flow of information from the NMR experiments to the final structure is critical. The following diagram illustrates the relationships between the different NMR experiments and how they contribute to the final structural assignment.

cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Elucidation h1_nmr ¹H NMR proton_env Proton Environments & Multiplicities h1_nmr->proton_env c13_nmr ¹³C NMR carbon_types Carbon Skeleton (quaternary, CH, CH₂, CH₃) c13_nmr->carbon_types cosy COSY h_h_connectivity ¹H-¹H Connectivity (Spin Systems) cosy->h_h_connectivity hsqc HSQC c_h_direct Direct ¹H-¹³C Bonds hsqc->c_h_direct hmbc HMBC c_h_long_range Long-Range ¹H-¹³C Connectivity (2-3 bonds) hmbc->c_h_long_range fragment_assembly Assembly of Molecular Fragments proton_env->fragment_assembly carbon_types->fragment_assembly h_h_connectivity->fragment_assembly c_h_direct->fragment_assembly c_h_long_range->fragment_assembly final_structure Final Structure of This compound Derivative fragment_assembly->final_structure

Caption: Information flow in NMR structural elucidation.

References

Navigating the Synthesis of 7-Bromoquinolin-2(1H)-one: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and economical synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of different synthetic pathways to 7-Bromoquinolin-2(1H)-one, a valuable building block in medicinal chemistry. We will delve into the cost-effectiveness of three primary routes: synthesis from 3-bromoaniline, direct bromination of quinolin-2(1H)-one, and a Sandmeyer reaction from 7-aminoquinolin-2(1H)-one, offering a clear perspective on the optimal pathway for your research needs.

Executive Summary

The synthesis of this compound can be approached from several angles, each with its own set of advantages and disadvantages in terms of cost, yield, and complexity. This guide presents a comparative analysis of three distinct synthetic strategies. While direct bromination of quinolin-2(1H)-one appears to be the most straightforward approach, it is often hampered by poor regioselectivity, leading to a mixture of products and costly purification challenges. The synthesis from 3-bromoaniline offers a more controlled route to the desired isomer, though it may involve multi-step processes. The Sandmeyer reaction, starting from the corresponding aminoquinolinone, presents a classic and reliable method for introducing the bromo substituent at a specific position, provided the amino precursor is readily accessible. This guide will provide a detailed breakdown of each pathway, including experimental protocols, cost analysis of reagents, and a visual representation of the synthetic workflows to aid in your decision-making process.

Data Presentation: A Comparative Analysis of Synthetic Pathways

To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthetic pathway. The cost analysis is based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

Pathway Key Steps Overall Yield (%) **Estimated Reagent Cost per Gram of Product ($) **Advantages Disadvantages
Pathway 1: From 3-Bromoaniline 1. Doebner-von Miller or Combes quinoline synthesisModerateModerateGood regiocontrol, readily available starting material.May require optimization to favor the 7-bromo isomer, potentially multi-step.
Pathway 2: Direct Bromination 1. Synthesis of Quinolin-2(1H)-one2. Bromination with NBS or Br₂VariableLow to High (depending on purification)Potentially fewer steps.Poor regioselectivity leading to mixture of isomers and difficult purification.
Pathway 3: Sandmeyer Reaction 1. Synthesis of 7-Aminoquinolin-2(1H)-one2. Diazotization3. Sandmeyer reaction with CuBrGoodHighExcellent regioselectivity.Requires synthesis of the amino precursor, involves handling of diazonium salts.

Experimental Protocols

Detailed experimental methodologies for the key transformations in each pathway are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Pathway 1: Synthesis from 3-Bromoaniline (via Doebner-von Miller type reaction)

This pathway involves the condensation of 3-bromoaniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to construct the quinolinone ring.

Step 1: Synthesis of 7-Bromoquinoline

  • Materials: 3-Bromoaniline, glycerol, sulfuric acid, nitrobenzene.

  • Procedure: A mixture of 3-bromoaniline, glycerol, and nitrobenzene is slowly added to concentrated sulfuric acid. The reaction mixture is heated, and upon completion, it is poured onto ice and neutralized with a base. The crude 7-bromoquinoline is then extracted and purified.

Step 2: Conversion to this compound

  • This step would typically involve an oxidation or hydroxylation at the 2-position, which can be challenging and may require specific reagents.

Pathway 2: Direct Bromination of Quinolin-2(1H)-one

This approach involves the synthesis of the parent quinolin-2(1H)-one followed by electrophilic bromination.

Step 1: Synthesis of Quinolin-2(1H)-one

  • Materials: Aniline, malonic acid, acetic anhydride.

  • Procedure: Aniline is reacted with malonic acid in the presence of acetic anhydride to form an intermediate which is then cyclized at high temperature to yield quinolin-2(1H)-one.

Step 2: Bromination of Quinolin-2(1H)-one

  • Materials: Quinolin-2(1H)-one, N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile or DMF).

  • Procedure: Quinolin-2(1H)-one is dissolved in a suitable solvent, and NBS is added portion-wise. The reaction is stirred at room temperature or with gentle heating until completion. The product mixture is then worked up to isolate the bromo-substituted quinolinones. Note: This reaction often yields a mixture of 6-bromo and 8-bromo isomers, with the 7-bromo isomer being a minor product.

Pathway 3: Sandmeyer Reaction from 7-Aminoquinolin-2(1H)-one

This classic transformation provides a highly regioselective route to the target compound.

Step 1: Synthesis of 7-Aminoquinolin-2(1H)-one

  • A potential route involves the nitration of quinolin-2(1H)-one followed by reduction of the nitro group. The nitration step also faces regioselectivity challenges. A more controlled synthesis of the amino precursor is crucial for the viability of this pathway.

Step 2: Diazotization and Sandmeyer Reaction

  • Materials: 7-Aminoquinolin-2(1H)-one, sodium nitrite, hydrochloric acid, copper(I) bromide.

  • Procedure: 7-Aminoquinolin-2(1H)-one is dissolved in aqueous acid and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) bromide to yield this compound.

Mandatory Visualization

To further clarify the synthetic strategies, the following diagrams illustrate the logical workflow of each pathway.

G Pathway 1: From 3-Bromoaniline 3-Bromoaniline 3-Bromoaniline Doebner-von Miller Reaction Doebner-von Miller Reaction 3-Bromoaniline->Doebner-von Miller Reaction Glycerol, H₂SO₄, Oxidant 7-Bromoquinoline 7-Bromoquinoline Doebner-von Miller Reaction->7-Bromoquinoline Oxidation/Hydroxylation Oxidation/Hydroxylation 7-Bromoquinoline->Oxidation/Hydroxylation [O] This compound This compound Oxidation/Hydroxylation->this compound

Caption: Synthetic workflow starting from 3-bromoaniline.

G Pathway 2: Direct Bromination Aniline Aniline Quinolin-2(1H)-one Synthesis Quinolin-2(1H)-one Synthesis Aniline->Quinolin-2(1H)-one Synthesis Malonic Acid, Ac₂O Quinolin-2(1H)-one Quinolin-2(1H)-one Quinolin-2(1H)-one Synthesis->Quinolin-2(1H)-one Bromination Bromination Quinolin-2(1H)-one->Bromination NBS Mixture of Bromo-isomers Mixture of Bromo-isomers Bromination->Mixture of Bromo-isomers Purification Purification Mixture of Bromo-isomers->Purification Chromatography This compound This compound Purification->this compound

Caption: Direct bromination approach for this compound.

G Pathway 3: Sandmeyer Reaction Quinolin-2(1H)-one Quinolin-2(1H)-one Nitration Nitration Quinolin-2(1H)-one->Nitration HNO₃, H₂SO₄ 7-Nitroquinolin-2(1H)-one 7-Nitroquinolin-2(1H)-one Nitration->7-Nitroquinolin-2(1H)-one Reduction Reduction 7-Nitroquinolin-2(1H)-one->Reduction [H] 7-Aminoquinolin-2(1H)-one 7-Aminoquinolin-2(1H)-one Reduction->7-Aminoquinolin-2(1H)-one Diazotization Diazotization 7-Aminoquinolin-2(1H)-one->Diazotization NaNO₂, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction CuBr This compound This compound Sandmeyer Reaction->this compound

Caption: Sandmeyer reaction pathway for the synthesis.

Conclusion and Recommendation

Based on the analysis of the available synthetic routes, the most cost-effective and reliable pathway for the synthesis of this compound will largely depend on the specific capabilities and priorities of the research team.

  • For laboratories with strong expertise in reaction optimization and purification, Pathway 1 (from 3-Bromoaniline) may offer a good balance of cost and regioselectivity, provided a suitable cyclization method that favors the 7-bromo isomer can be established.

  • Pathway 2 (Direct Bromination) is the least recommended due to the significant challenges in controlling regioselectivity and the subsequent costly and time-consuming purification of the desired product from a mixture of isomers.

  • For applications where high purity and unambiguous regiochemistry are critical, Pathway 3 (Sandmeyer Reaction) is the most robust and reliable method. While it involves more steps and potentially higher initial reagent costs due to the synthesis of the amino precursor, the high yield and clean conversion of the Sandmeyer step can lead to overall better cost-effectiveness by minimizing purification losses and ensuring the quality of the final product.

Ultimately, the choice of synthetic route will be a trade-off between the cost of starting materials, the number of synthetic steps, the achievable yield and purity, and the available resources for process development and purification. For drug development applications where purity is paramount, the Sandmeyer reaction is the recommended approach.

A Comparative Guide to Alternative Reagents for the Synthesis of 7-Arylquinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-arylquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of 7-arylquinolin-2-ones, with a focus on Suzuki-Miyaura cross-coupling and direct C-H arylation strategies. Experimental data is presented to facilitate the selection of the most appropriate method for specific research and development needs.

Introduction to Synthetic Strategies

The introduction of an aryl group at the C7 position of the quinolin-2-one nucleus is a key transformation in the synthesis of this class of compounds. Traditionally, this has been achieved through classical cross-coupling reactions, most notably the Suzuki-Miyaura coupling. More recently, direct C-H activation/arylation has emerged as a more atom-economical and environmentally benign alternative. This guide will delve into the specifics of these two primary approaches, providing a comparative analysis of their performance.

A general overview of the synthetic pathways is presented in the workflow diagram below.

Synthetic Pathways to 7-Arylquinolin-2-ones cluster_start Starting Materials cluster_synthesis Quinolin-2-one Core Synthesis cluster_functionalization C7-Arylation Methods cluster_reagents Key Reagents meta-Substituted Aniline meta-Substituted Aniline Acylation-Cyclization Acylation-Cyclization meta-Substituted Aniline->Acylation-Cyclization Two-step synthesis 7-Haloquinolin-2-one 7-Haloquinolin-2-one Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 7-Haloquinolin-2-one->Suzuki-Miyaura Coupling Direct C-H Arylation Direct C-H Arylation 7-Haloquinolin-2-one->Direct C-H Arylation Alternative Acylation-Cyclization->7-Haloquinolin-2-one 7-Arylquinolin-2-one 7-Arylquinolin-2-one Suzuki-Miyaura Coupling->7-Arylquinolin-2-one Direct C-H Arylation->7-Arylquinolin-2-one Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Aryl Halide/Source Aryl Halide/Source Aryl Halide/Source->Direct C-H Arylation Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki-Miyaura Coupling Pd/Rh Catalyst & Oxidant Pd/Rh Catalyst & Oxidant Pd/Rh Catalyst & Oxidant->Direct C-H Arylation

Caption: General synthetic strategies for 7-arylquinolin-2-ones.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is critical for the successful synthesis of 7-arylquinolin-2-ones. Below is a summary of quantitative data for different catalytic systems based on literature reports.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. It typically involves the coupling of a 7-haloquinolin-2-one with an arylboronic acid in the presence of a palladium catalyst and a base.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (4.2 mol%)Na₂CO₃Acetone/Water40-450.5-774-98[1][2]
Pd(PPh₃)₄Cs₂CO₃TolueneReflux-68-93[Referenced in review]
Pd/C-Aqueous-0.17-2.5up to 100[Referenced in review]

Note: Yields are highly substrate-dependent. The data presented is a range observed for various arylboronic acids.

Direct C-H Arylation

Direct C-H arylation offers a more streamlined approach by avoiding the pre-functionalization of the quinolin-2-one core. This method typically involves the reaction of a quinolin-2-one with an aryl halide or other aryl source in the presence of a palladium or rhodium catalyst and an oxidant.

Quantitative data for the direct C-H arylation of the 7-position of quinolin-2-ones is less commonly reported in dedicated comparative studies. However, the general principles of palladium-catalyzed C-H activation suggest that this is a viable and promising alternative.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Ag₂CO₃Acetic Acid--up to 68[Referenced in review]
[RhCl(CO)₂]₂-----[Referenced in review]

Note: The development of efficient and regioselective C-H arylation methods for the 7-position of quinolin-2-ones is an active area of research.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 7-Bromoquinolin-2-one

This protocol is adapted from methodologies reported for the synthesis of related aryl-substituted heterocycles.[1][2]

  • Reaction Setup: In a round-bottom flask, combine 7-bromoquinolin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2-2.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0-2.5 equiv.).

  • Solvent Addition: Add a mixture of acetone and water (typically in a 1:1 or 2:1 ratio).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (4.2 mol%).

  • Reaction Conditions: Heat the reaction mixture to 40-45 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to 7 hours depending on the substrate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinolin-2-one.

Conceptual Protocol for Direct C-H Arylation of Quinolin-2-one

This conceptual protocol is based on general procedures for palladium-catalyzed C-H arylation of heterocycles.

  • Reaction Setup: In a sealed tube, combine quinolin-2(1H)-one (1.0 mmol), the aryl halide (e.g., aryl bromide or iodide) (1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.).

  • Catalyst and Ligand: Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand).

  • Oxidant: Add a stoichiometric oxidant (e.g., Ag₂CO₃ or benzoquinone).

  • Solvent Addition: Add a high-boiling point solvent (e.g., DMF, DMA, or toluene).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically >100 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Future Perspectives

Both Suzuki-Miyaura cross-coupling and direct C-H arylation present viable pathways for the synthesis of 7-arylquinolin-2-ones. The Suzuki-Miyaura reaction is a well-established and reliable method with a broad substrate scope, often providing high yields.[1][2] However, it requires the synthesis of a halogenated quinolin-2-one precursor.

Direct C-H arylation is a more modern and atom-economical approach that avoids pre-functionalization. While significant progress has been made in this area, achieving high regioselectivity at the C7 position of the quinolin-2-one ring can be challenging and often requires careful optimization of reaction conditions. Further research into the development of highly active and selective catalyst systems for the direct C7-arylation of quinolin-2-ones is a key area for future investigation.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups on the substrates. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

A Head-to-Head Comparison of Biological Screening Results for Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of substituted quinolinones, supported by comparative experimental data and detailed protocols.

The quinolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antibacterial, and antifungal properties of various substituted quinolinones, presenting quantitative data from in vitro screening assays. Detailed experimental methodologies for key assays are provided to support the reproducibility and further investigation of these promising compounds.

Quantitative Biological Screening Data

The biological efficacy of substituted quinolinones is primarily quantified by their half-maximal inhibitory concentration (IC50) in anticancer assays and minimum inhibitory concentration (MIC) in antimicrobial assays. Lower values for both IC50 and MIC indicate greater potency.

Anticancer Activity of Substituted Quinolinones

The following table summarizes the cytotoxic effects of various substituted quinolinones against different human cancer cell lines. The data highlights the influence of different substituents on the quinolinone core on their anticancer potency.

Compound ID/SubstitutionCancer Cell LineIC50 (µM)Reference
PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine)HL-60 (Leukemia)0.064 (mTOR inhibition)[1]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016[2]
4b (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative)MCF-7 (Breast Cancer)0.002[3]
4j (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative)MCF-7 (Breast Cancer)0.004[3]
4k (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative)MCF-7 (Breast Cancer)0.003[3]
4e (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative)MCF-7 (Breast Cancer)0.004[3]
Antibacterial Activity of Substituted Quinolines

The antibacterial potential of substituted quinolines against a panel of Gram-positive and Gram-negative bacteria is presented below. The MIC values demonstrate the concentration-dependent inhibitory effects of these compounds on bacterial growth.

Compound ID/SubstitutionBacterial StrainMIC (µg/mL)Reference
Hybrid 4cS. aureus1.9-2.0[4]
Hybrid 4dS. aureus1.9-2.0[4]
Hybrid 4gS. aureus1.9-2.0[4]
Hybrid 4hS. aureus1.9-2.0[4]
Hybrid 4cE. coli1.9-2.0[4]
Hybrid 4dE. coli1.9-2.0[4]
Hybrid 4gE. coli1.9-2.0[4]
Hybrid 4hE. coli1.9-2.0[4]
Compound 5pS. aureus4-16[5]
Compound 5pB. subtilis8-32[5]
Compound 5pMRSA8-32[5]
Compound 5pE. coli4-32[5]
Compound 3lE. coli7.812[6]
Antifungal Activity of Substituted Quinolines

The following table outlines the antifungal efficacy of various substituted quinolines against clinically relevant fungal pathogens. The MIC values indicate the potency of these compounds in inhibiting fungal growth.

Compound ID/SubstitutionFungal StrainMIC (µg/mL)Reference
Hybrid 7cCryptococcus neoformans15.6[7]
Hybrid 7dCryptococcus neoformans15.6[7]
2-(Pyridin-4-yl)quinoline 9Candida albicans-[8]
2-(2-pyridin-4-yl)vinyl)quinoline 16Candida albicans-[8]
6-ethyl-2-(pyridin-2-yl)quinoline 6Cryptococcus neoformans-[8]
Compound 3lCandida albicans31.125[6]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium.

Procedure (Broth Microdilution):

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many substituted quinolinones exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[1][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinolinone Substituted Quinolinones Quinolinone->PI3K Quinolinone->Akt Quinolinone->mTORC1

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by substituted quinolinones.

General Workflow for Anticancer Drug Screening

The evaluation of the anticancer potential of substituted quinolinones typically follows a standardized workflow, from initial high-throughput screening to more detailed mechanistic studies.

Anticancer_Screening_Workflow Start Compound Library of Substituted Quinolinones Screening High-Throughput Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical experimental workflow for the screening and evaluation of anticancer quinolinones.

References

Safety Operating Guide

Proper Disposal of 7-Bromoquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Bromoquinolin-2(1H)-one, a halogenated quinoline derivative, is critical to ensure laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The following procedures are based on general best practices for halogenated organic compounds and information from safety data sheets (SDS) for structurally similar chemicals.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A respirator may be necessary if there is a risk of dust or aerosol formation.To prevent skin, eye, and respiratory tract exposure to the chemical.
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of any dust or vapors.
Spill Management Have a spill kit readily available that is appropriate for solid chemical spills.To quickly and safely contain and clean up any accidental releases.

Step-by-Step Disposal Protocol

The disposal of this compound should be handled by a licensed professional waste disposal service. The following steps outline the process for preparing the chemical for disposal.

  • Segregation and Collection :

    • Carefully collect the this compound waste in a designated, properly labeled, and sealed container.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Container Labeling :

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include any relevant hazard symbols (e.g., irritant, environmentally hazardous).

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal :

    • Arrange for a licensed chemical waste disposal company to collect the waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (if available) or a comprehensive chemical profile.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in Designated Waste Accumulation Area collect->store contact Contact Licensed Waste Disposal Service store->contact provide_info Provide Chemical Information/SDS contact->provide_info pickup Arrange for Waste Pickup provide_info->pickup end_node End: Proper Disposal Complete pickup->end_node

Caption: Disposal workflow for this compound.

In the absence of a specific Safety Data Sheet for this compound, it is crucial to handle the compound with caution, assuming it may present hazards similar to other brominated organic compounds, such as skin, eye, and respiratory irritation. Always err on the side of caution and adhere to the strictest safety protocols.

Personal protective equipment for handling 7-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Bromoquinolin-2(1H)-one

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 99465-10-8), including operational procedures and disposal plans.

Chemical and Physical Properties

PropertyValue
CAS Number 99465-10-8[1][2][3]
Molecular Formula C9H6BrNO[1][2][3]
Molecular Weight 224.05 g/mol [2][3]
Appearance Off-white to light brown solid[2]
Melting Point 270-272°C[2]
Boiling Point 375.4±42.0 °C (Predicted)[2]
Density 1.620 g/cm³ (Predicted)[2]

Hazard Identification and Safety Precautions

Safety information for this compound indicates that it is a hazardous substance requiring careful handling to minimize exposure.[2]

GHS Hazard Classification:

  • Skin corrosion/irritation: Category 2 (Causes skin irritation)[2]

  • Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)[2]

Signal Word: Warning[2]

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, safety precautions are also based on data from structurally similar compounds, such as 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can lead to serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.To prevent skin contact and absorption.[2][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.To prevent inhalation of the substance.[2][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

2. Handling and Use:

  • All handling of the solid material should be conducted in a designated area, preferably within a chemical fume hood to control airborne dust.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

  • Avoid creating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

3. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

4. Spill and Leak Procedures:

  • Clean up all spills immediately.

  • Avoid breathing dust and contact with skin and eyes.[4]

  • Wear appropriate PPE, including a dust respirator.[4]

  • Use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a suitable, closed container for disposal.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste Product: Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility.

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations.

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Fume Hood Don PPE->Prepare Work Area Weigh Compound Weigh Compound in Hood Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Dispose Waste Dispose of Hazardous Waste Decontaminate->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromoquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.